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  • Product: 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide
  • CAS: 89499-35-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

Structural Logic & Scaffold Significance In modern Structure-Based Drug Design (SBDD), the strategic selection of heterocyclic building blocks dictates the success of a lead compound's pharmacokinetic (PK) and pharmacody...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Logic & Scaffold Significance

In modern Structure-Based Drug Design (SBDD), the strategic selection of heterocyclic building blocks dictates the success of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS: 89499-35-4) represents a highly privileged, multi-vector scaffold[1].

The thiophene core acts as a classical bioisostere for phenyl rings, offering enhanced lipophilicity and unique electronic properties due to the polarizable sulfur atom. The specific 2,4,5-substitution pattern provides three distinct vectors for functionalization:

  • The 2-Carboxylic Acid: Serves as a primary anchor for salt-bridge formation in target binding pockets (e.g., kinase hinge regions) or as a handle for amide/ester derivatization.

  • The 4-Amino Group: Acts as a hydrogen-bond donor and a nucleophilic center for acylation.

  • The 5-Bromo Substituent: Functions as a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) while simultaneously blocking oxidative metabolism at the highly reactive 5-position.

The formulation of this building block as a hydrobromide salt is a deliberate physicochemical choice. The electron-rich nature of the aminothiophene core makes the free base highly susceptible to premature oxidation and decarboxylation. The hydrobromide salt protonates the 4-amino group, withdrawing electron density from the ring, thereby dramatically enhancing thermodynamic stability and shelf-life[2].

Reactivity Core 4-Amino-5-bromothiophene- 2-carboxylic acid HBr Br 5-Bromo Group (Cross-Coupling Site) Core->Br NH2 4-Amino Group (Nucleophilic Center) Core->NH2 COOH 2-Carboxylic Acid (Target for Amidation) Core->COOH HBr Hydrobromide Salt (Stability Enhancer) Core->HBr

Fig 1: Functional vectorization and reactivity map of the thiophene scaffold.

Core Physicochemical Profile

Understanding the baseline physicochemical parameters is non-negotiable for predicting the behavior of this compound in both synthetic workflows and biological assays. The data below summarizes the core metrics[3][4].

PropertyValueScientific Implication
CAS Number 89499-35-4Unique identifier for the hydrobromide salt[1].
Molecular Formula C₅H₅Br₂NO₂SIndicates 1:1 stoichiometry of the core to HBr[4].
Molecular Weight 302.97 g/mol Optimal low-molecular-weight building block (Rule of 5 compliant)[3].
Aqueous Solubility Moderate (pH dependent)The HBr salt ensures solubility in polar solvents (DMSO, DMF) and acidic aqueous media.
pKa (Carboxylic Acid) ~3.5 (Estimated)Deprotonates at physiological pH, forming a water-soluble carboxylate anion.
pKa (Conjugate Acid) ~4.5 (Estimated)The amine is protonated in acidic media, preventing nucleophilic side reactions.

Experimental Methodology: Self-Validating Selective N-Acylation

A common challenge when utilizing amino acids like 4-amino-5-bromothiophene-2-carboxylic acid is the risk of intermolecular self-polymerization during activation. If standard coupling agents (e.g., HATU, EDC) are applied directly, the activated carboxyl group of one molecule will react with the free amino group of another.

To bypass this, we utilize the differential pKa of the functional groups via Schotten-Baumann conditions . By operating in a biphasic aqueous/organic system with a mild base, we can selectively acylate the 4-amino group while the 2-carboxylic acid remains safely deprotonated (and thus deactivated as a nucleophile) in the aqueous phase.

This protocol is designed as a self-validating system : the reaction progress is tied directly to pH changes, and the final product selectively precipitates upon acidification, serving as an intrinsic purity control.

Workflow Step1 Substrate Dissolution (Aqueous NaHCO3) Step2 Electrophile Addition (Acid Chloride) Step1->Step2 Step3 Biphasic Reaction (Selective N-Acylation) Step2->Step3 Step4 Acidification (Product Isolation) Step3->Step4

Fig 2: Biphasic Schotten-Baumann workflow for selective N-acylation without polymerization.

Step-by-Step Protocol:
  • Substrate Solubilization (In-Process Control 1): Suspend 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (1.0 eq) in a 0.5 M aqueous solution of NaHCO₃. The evolution of CO₂ gas indicates the neutralization of the HBr salt and the carboxylic acid. The solution must become completely homogenous, validating that the substrate is entirely in its water-soluble carboxylate form.

  • Electrophile Introduction: Cool the aqueous solution to 0–5 °C. Dissolve the desired acid chloride (1.1 eq) in a minimal volume of anhydrous THF. Add the THF solution dropwise to the vigorously stirred aqueous phase over 15 minutes.

  • Biphasic Coupling: Allow the reaction to warm to room temperature and stir for 2 hours. Causality note: The biphasic nature ensures that the highly reactive acid chloride remains primarily in the organic layer, reacting only at the interface with the nucleophilic amine, thereby minimizing aqueous hydrolysis of the electrophile.

  • Validation via LC-MS: Sample the aqueous phase. LC-MS should show complete consumption of the starting mass (m/z 221 for the free base) and the appearance of the N-acylated product mass.

  • Isolation via Acidification (In-Process Control 2): Slowly add 1 M HCl to the reaction mixture until the pH reaches 2.0. The N-acylated thiophene-2-carboxylic acid will selectively precipitate as a clean solid, as it is no longer soluble in water once the carboxylate is protonated. Filter, wash with cold water, and dry under vacuum.

(Note: For alternative workflows where the carboxylic acid must act as the electrophile, prior protection of the amine or the use of pre-protected derivatives like methyl 4-amino-5-bromothiophene-2-carboxylate is mandatory[5].)

Pharmacokinetic Implications in Drug Design

When incorporating the 4-amino-5-bromothiophene-2-carboxylic acid scaffold into a drug candidate, the physicochemical properties directly modulate the resulting ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • Metabolic Shielding: Thiophenes are notoriously susceptible to cytochrome P450 (CYP450) mediated oxidation, particularly at the 5-position, which can lead to reactive epoxide intermediates and subsequent hepatotoxicity. The presence of the heavy bromine atom at the 5-position acts as a steric and electronic shield, effectively blocking this metabolic liability and increasing the compound's half-life ( t1/2​ ).

  • Lipophilic Efficiency (LipE): The bromine atom significantly increases the LogP of the scaffold. While this enhances membrane permeability, it must be balanced against the highly polar carboxylic acid. This zwitterionic character (depending on the derivatization of the amine) allows the scaffold to achieve excellent oral bioavailability by balancing aqueous solubility in the GI tract with sufficient lipophilicity for passive membrane diffusion.

References

  • NextSDS Chemical Substance Database Title: 4-AMino-5-broMothiophene-2-carboxylic acid hydrobroMide - Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is a substituted thiophene derivative of si...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is a substituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. The thiophene ring is a privileged scaffold, forming the core of numerous pharmaceuticals due to its ability to mimic a benzene ring while offering unique electronic properties and metabolic profiles. The presence of an amino group, a carboxylic acid, and a bromine atom provides multiple points for chemical modification, making it a versatile building block for the synthesis of novel compounds with potential therapeutic activities. This guide provides a comprehensive overview of its chemical identity, structure, and potential synthetic and application strategies, drawing upon established principles of thiophene chemistry.

Core Chemical Identifiers and Properties

The unambiguous identification of a chemical entity is paramount for research and development. The core identifiers for 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide and its corresponding free base are summarized below.

IdentifierValueSource
Chemical Name 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromideN/A
CAS Number 89499-35-4[1][2]
Free Base Name 4-Amino-5-bromothiophene-2-carboxylic acid[3]
Free Base CAS Number 89499-42-3[3]
Free Base Molecular Formula C₅H₄BrNO₂S[3]
Free Base Molecular Weight 222.06 g/mol [3]

Molecular Structure and Visualization

The molecular structure of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide consists of a central thiophene ring. A carboxylic acid group is attached at the 2-position, an amino group at the 4-position, and a bromine atom at the 5-position. The hydrobromide salt is formed by the protonation of the amino group.

Caption: Molecular structure of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide.

Synthetic Pathways: An Expert's Perspective

Conceptual Synthetic Workflow

The synthesis would likely begin with a commercially available thiophene derivative, followed by a series of regioselective functional group introductions. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution, which is a cornerstone of its functionalization.[4]

synthetic_workflow start Thiophene-2-carboxylic acid derivative step1 Regioselective Nitration start->step1 HNO₃/H₂SO₄ step2 Reduction of Nitro Group step1->step2 e.g., Fe/HCl or H₂/Pd-C step3 Bromination step2->step3 e.g., NBS or Br₂ step4 Acidification (HBr) step3->step4 product 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide step4->product

Caption: A conceptual workflow for the synthesis of the target compound.

Key Experimental Considerations
  • Regioselectivity: The directing effects of the substituents on the thiophene ring are crucial. The carboxylic acid group is generally a deactivating group, which can complicate electrophilic substitution. The choice of reaction conditions and protecting group strategies would be critical to achieve the desired 4-amino, 5-bromo substitution pattern.

  • Brominating Agent: N-Bromosuccinimide (NBS) is often a preferred brominating agent over elemental bromine for electron-rich heterocycles as it can offer milder reaction conditions and improved selectivity.[5]

  • Order of Reactions: The sequence of nitration (or another method of introducing the amino group) and bromination would need to be carefully optimized to ensure the correct isomer is formed.

  • Purification: Purification of the final product and intermediates would likely involve recrystallization or column chromatography.

Applications in Drug Discovery and Development

Substituted thiophenes are integral to modern medicinal chemistry. While specific applications for 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide are not extensively documented, its structural motifs suggest significant potential as a scaffold for generating novel drug candidates.

Role as a Versatile Building Block

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5] This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the thiophene ring.

A notable application of a related compound, 5-bromothiophene-2-carboxylic acid, is in the synthesis of derivatives with potential spasmolytic and antibacterial activities through Suzuki cross-coupling.[5] It is plausible that derivatives of 4-Amino-5-bromothiophene-2-carboxylic acid could exhibit similar or novel biological activities.

Potential Therapeutic Areas

Thiophene-containing compounds have demonstrated a broad range of pharmacological activities, including but not limited to:

  • Anticancer Agents: The antiproliferative properties of novel compounds featuring a thiophene carboxamide scaffold have been investigated.[6]

  • Antibacterial Agents: Thiophene derivatives have been synthesized and evaluated for their activity against various bacterial strains.

  • Anti-inflammatory and Analgesic Agents: The thiophene nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

The unique substitution pattern of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide provides a foundation for creating libraries of novel compounds to be screened for a multitude of therapeutic targets.

Structural Elucidation and Quality Control

For any research involving this compound, rigorous structural confirmation is essential. A combination of analytical techniques would be employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the substitution pattern on the thiophene ring.[7]

  • Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the presence of the key functional groups, such as the carboxylic acid and the amino group.

Conclusion

References

  • NextSDS. 4-AMino-5-broMothiophene-2-carboxylic acid hydrochloride. NextSDS. [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry. [Link]

  • PubChem. 5-Bromothiophene-2-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

Sources

Foundational

A Comprehensive Guide to the Purity and Characterization of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

Foreword: The Analytical Imperative for Novel Intermediates In the landscape of drug discovery and development, the journey from a promising molecular concept to a safe and effective therapeutic is paved with rigorous an...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Analytical Imperative for Novel Intermediates

In the landscape of drug discovery and development, the journey from a promising molecular concept to a safe and effective therapeutic is paved with rigorous analytical science. The purity, identity, and stability of every starting material and intermediate are not mere data points; they are the fundamental pillars upon which the quality of the final active pharmaceutical ingredient (API) is built. This guide focuses on a specific, yet representative, molecule: 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide. As a substituted thiophene, this compound belongs to a class of heterocyclic structures renowned for their diverse pharmacological activities.[1]

This document is designed for the practicing researcher, scientist, and drug development professional. It eschews a simple recitation of methods in favor of a holistic analytical strategy. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our approach in authoritative scientific principles. Our objective is to provide a robust framework for the comprehensive characterization of this molecule, a framework that can be adapted for countless other novel intermediates on the path to clinical significance.

Part 1: Foundational Profile and Physicochemical Properties

Before embarking on any analytical campaign, a foundational understanding of the molecule's expected properties is crucial. 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is a salt, which influences its solubility and handling. The structure combines a thiophene ring, an amine, a carboxylic acid, and a bromine atom, each contributing unique spectroscopic and chromatographic characteristics.

Molecular Structure:

A summary of its key computed and experimental properties provides a baseline for characterization.

PropertyValueSource/Method
Molecular Formula C₅H₅Br₂NO₂S-
Molecular Weight 302.97 g/mol -
Appearance Off-white to light brown solidExpected
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterExpected based on structure
Melting Point >150 °C (with decomposition)Typical for similar salts

Part 2: Orthogonal Strategy for Identity Confirmation

Confirming the chemical identity of a novel compound requires an orthogonal approach, where multiple, independent analytical techniques are used to corroborate the structure. For 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide, the core techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choices:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds allows for the observation of exchangeable protons from the amine (NH₂), carboxylic acid (COOH), and the hydrobromide salt (NH₃⁺), which might otherwise be broadened or exchanged too rapidly in other solvents.[2][3]

  • Nuclei: ¹H NMR will confirm the presence and connectivity of protons, specifically the lone thiophene ring proton. ¹³C NMR will identify all unique carbon environments in the molecule.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆):

NucleusAssignmentExpected Chemical Shift (ppm)MultiplicityKey Insights
¹H Thiophene-H~7.5 - 8.0Singlet (s)Confirms the single proton on the thiophene ring.
COOH>12.0Broad Singlet (br s)Indicates the acidic proton of the carboxylic acid.[2]
NH₃⁺~8.0 - 9.0Broad Singlet (br s)Represents the protons of the ammonium salt.
¹³C C=O (Carboxylic)~160 - 165-Confirms the carboxylic acid carbonyl carbon.
C-Br~105 - 115-Carbon directly attached to the electronegative bromine.
C-NH₃⁺~145 - 155-Carbon attached to the ammonium group.
C-COOH~130 - 140-Carbon to which the carboxylic acid is attached.
C-H~125 - 135-The sole protonated carbon on the thiophene ring.
Mass Spectrometry (MS): The Molecular Weight Fingerprint

MS provides the exact molecular weight and offers invaluable clues about the elemental composition through isotopic patterns.[4]

Causality of Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is ideal for this polar, pre-ionized molecule (as a salt). It is a "soft" ionization technique that typically yields an abundant molecular ion, minimizing fragmentation and simplifying spectral interpretation.

  • Key Diagnostic Feature: The presence of a bromine atom is the most telling feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, with the M⁺ and M+2 peaks having almost equal intensity.[5][6] This is a definitive confirmation of a single bromine atom in the molecule.

Expected Mass Spectrum Data (ESI+):

  • [M+H]⁺: A peak corresponding to the protonated free base (C₅H₄BrNO₂S), expected around m/z 222/224.

  • Isotopic Pattern: The peaks at m/z 222 and 224 should be of nearly equal height, confirming the presence of one bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Profile

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3200 - 2800N-H StretchAmmonium (NH₃⁺)Broad absorption confirming the protonated amine salt.
3150 - 3000C-H StretchAromatic (Thiophene)Indicates the C-H bond on the heterocyclic ring.[8]
~1700C=O StretchCarboxylic AcidStrong absorption characteristic of the carbonyl group.[9]
~1550C=C StretchAromatic RingConfirms the thiophene ring structure.[8]
1250 - 1050C-N StretchAmino GroupSupports the presence of the C-N bond.
700 - 600C-S StretchThiophene RingIndicates the carbon-sulfur bonds within the ring.[8]

Part 3: Quantitative Purity Assessment via High-Performance Liquid Chromatography (HPLC)

While spectroscopic methods confirm identity, chromatography is the cornerstone for determining purity. A well-developed, stability-indicating HPLC method is required to separate the main component from any process-related impurities or degradation products.

Causality of HPLC Method Development Choices:

  • Mode: Reversed-Phase HPLC (RP-HPLC) is the preferred method due to the moderate polarity of the molecule.[10]

  • Stationary Phase: A C18 column is a robust and versatile starting point, offering good retention for aromatic compounds.

  • Mobile Phase: The key to achieving good peak shape for an ionizable compound like this is to suppress the ionization of the carboxylic acid.[11] This is accomplished by acidifying the aqueous portion of the mobile phase (e.g., with 0.1% phosphoric acid or formic acid) to a pH below the pKa of the carboxyl group (~pH 2.5-3.0). This protonates the acid, making the molecule less polar and enhancing its retention, resulting in a sharp, symmetrical peak.[10]

  • Detector: A UV detector is ideal, as the thiophene ring provides a strong chromophore for sensitive detection (typically between 210-280 nm).

Logical Workflow for HPLC Method Development

The following diagram illustrates a logical, iterative process for developing a robust, specific, and stability-indicating HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Gradient Optimization cluster_2 Phase 3: Validation & Finalization Start Select C18 Column & Acidified Mobile Phase (e.g., A: 0.1% H3PO4 in H2O, B: ACN) Isocratic Run Isocratic Elution (e.g., 50:50 A:B) Start->Isocratic Evaluate Evaluate Retention (k') and Peak Shape (Tf) Isocratic->Evaluate Gradient Develop Gradient Method for Impurity Profile Evaluate->Gradient If k' or Tf is poor, adjust organic % or pH Optimize Optimize Gradient Slope & Run Time Gradient->Optimize Resolution Check Resolution (Rs) between all peaks Optimize->Resolution Stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Resolution->Stress If Rs < 1.5, adjust slope or solvent Validate Validate for Specificity, Linearity, Accuracy, Precision Stress->Validate Ensure peak purity & separation of degradants Final Finalize Method & Set Specifications Validate->Final

Caption: A logical workflow for developing a stability-indicating HPLC method.

Part 4: Integrated Characterization and Purity Workflow

The following diagram illustrates how these orthogonal techniques are integrated into a cohesive workflow to provide a complete analytical picture of the compound, ensuring both its identity and purity are unequivocally established.

Characterization_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) - Confirms C-H Framework - Verifies Connectivity Decision Do All Results Conform to Specification? NMR->Decision MS Mass Spectrometry - Confirms Molecular Weight - Verifies Elemental Comp. (Br Isotope Pattern) MS->Decision FTIR FTIR Spectroscopy - Confirms Functional Groups (C=O, N-H, C-Br, Thiophene) FTIR->Decision HPLC HPLC-UV - Quantifies Purity (% Area) - Separates Impurities LCMS LC-MS - Identifies Impurity Masses HPLC->LCMS LCMS->Decision Start Receive Batch of 4-Amino-5-bromothiophene-2-carboxylic acid HBr Start->NMR Start->MS Start->FTIR Start->HPLC Pass Release Batch for Further Processing Decision->Pass Yes Fail Reject Batch Investigate Out-of-Specification Decision->Fail No

Caption: Integrated workflow for the complete characterization of the target compound.

Part 5: Detailed Experimental Protocols

The following protocols are provided as robust starting points and should be optimized as necessary.

Protocol 5.1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆.

  • Dissolution: Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for adequate signal-to-noise, particularly for the ¹³C spectrum.

Protocol 5.2: Mass Spectrometry
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use an ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Analysis: Infuse the sample directly or via an LC inlet. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Review: Examine the spectrum for the [M+H]⁺ ion at m/z ~222/224 and confirm the ~1:1 isotopic pattern for bromine.

Protocol 5.3: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Accurately weigh ~10 mg of the reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent).

    • Prepare sample solutions similarly to achieve a concentration of ~100 µg/mL.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method: Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from SIELC Technologies website. [Link]

  • Gronowitz, S., & Hoffman, R. A. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Arkiv för Kemi, 13, 279-293. [Link]

  • Gajewska, M., & Oledzka, I. (1995). Chromatographic separations of aromatic carboxylic acids. PubMed, 41(1-2), 1-10. [Link]

  • Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]

  • Khmeľnitskii, R. A., & Polyakova, A. A. (1967). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts. [Link]

  • Harris, R. K., & Jackson, P. (1986). High-resolution 1H and 13C NMR of solid 2-Aminobenzoic acid. Journal of Physics and Chemistry of Solids, 48(9), 813-818. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from SIELC Technologies website. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online, 33(1), 1-17. [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC, 2024, 1-16. [Link]

  • SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

  • Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 51-61. [Link]

  • Vansteenkiste, G. H., et al. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate Polymers, 59(3), 305-312. [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from Pearson website. [Link]

Sources

Exploratory

The Privileged Scaffold: Biological Activity and Therapeutic Potential of Substituted Aminothiophenes

Executive Summary The 2-aminothiophene (2-AT) core represents a highly versatile and valuable scaffold in modern drug discovery[1]. As a bioisostere of the phenyl ring, the thiophene heterocycle offers unique electronic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiophene (2-AT) core represents a highly versatile and valuable scaffold in modern drug discovery[1]. As a bioisostere of the phenyl ring, the thiophene heterocycle offers unique electronic properties—specifically, the polarizability of the sulfur atom and the electron-rich nature of the five-membered ring. These characteristics enhance target binding affinity, improve metabolic stability, and allow for diverse functionalization. Substituted 2-aminothiophenes have emerged as a privileged structural motif, demonstrating a remarkable breadth of biological activities ranging from the allosteric modulation of G-protein coupled receptors (GPCRs) to kinase inhibition and antimicrobial efficacy[2]. This whitepaper provides an in-depth technical analysis of the mechanisms of action, synthetic workflows, and biological validation protocols associated with this critical class of compounds.

Structural Rationale and the Gewald Synthesis

The ultimate position of substituted 2-aminothiophenes in medicinal chemistry is driven by their synthetic accessibility, primarily via the Gewald reaction. This multicomponent condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur provides rapid access to highly functionalized thiophenes[3].

Gewald Ketone Ketone / Aldehyde Knoevenagel Knoevenagel Condensation Intermediate Ketone->Knoevenagel Nitrile Activated Nitrile Nitrile->Knoevenagel Base Base Catalyst (e.g., Pip Borate) Base->Knoevenagel Cyclization Intramolecular Cyclization Knoevenagel->Cyclization Sulfur Elemental Sulfur (S8) Sulfur->Cyclization Product Substituted 2-Aminothiophene Cyclization->Product

Stepwise mechanism of the Gewald reaction for synthesizing 2-aminothiophenes.

Protocol 1: Catalytic Gewald Synthesis Using Piperidinium Borate

Causality & Rationale: Traditional Gewald protocols rely on stoichiometric amounts of secondary amines (e.g., morpholine), which can lead to unwanted side reactions (like dimerization) and complicate purification. Utilizing a conjugate acid-base pair like piperidinium borate in catalytic amounts accelerates the initial Knoevenagel condensation via rapid proton transfer dynamics while providing a self-buffering environment that maximizes yield and purity[3].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask, combine the target ketone (1.0 eq), an activated methylene compound such as malononitrile (1.0 eq), and elemental sulfur (S₈, 1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add 10 mol% of piperidinium borate. Validation Check: Ensure the elemental sulfur is finely powdered to maximize the surface area for the subsequent nucleophilic ring-opening step.

  • Reaction Execution: Reflux the mixture at 70–80 °C. The piperidinium cation protonates the carbonyl oxygen, facilitating nucleophilic attack by the borate-generated carbanion.

  • Monitoring & Isolation: Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion (typically 2–4 hours), cool the mixture to room temperature and pour it into crushed ice.

  • Purification: Filter the resulting precipitate, wash with cold water to remove the water-soluble catalyst, and recrystallize from ethanol to yield the pure substituted 2-aminothiophene.

Allosteric Modulation of GPCRs: The GLP-1R Paradigm

Substituted 2-aminothiophenes have shown profound efficacy as positive allosteric modulators (PAMs). A prime example is their action on the Glucagon-Like Peptide 1 Receptor (GLP-1R), a crucial therapeutic target for Type 2 diabetes[4]. Unlike orthosteric agonists, 2-AT PAMs (such as Compound S-1, the smallest known GLP-1R PAM at 239 g/mol ) bind to distinct allosteric sites. This binding potentiates the receptor's response to endogenous GLP-1, increasing insulin secretion without inducing the rapid receptor desensitization typically seen with orthosteric overstimulation[4].

G GLP1 GLP-1 Peptide Receptor GLP-1 Receptor (GPCR) GLP1->Receptor PAM 2-Aminothiophene PAM PAM->Receptor Allosteric Binding Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA CREB p-CREB / Insulin Secretion PKA->CREB

GLP-1R signaling pathway modulation by 2-aminothiophene positive allosteric modulators.

Protocol 2: In Vitro Validation of GLP-1R Activation (p-CREB Assay)

Causality & Rationale: GLP-1R activation stimulates adenylyl cyclase, increasing intracellular cAMP and activating Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). Measuring p-CREB levels provides a highly sensitive, amplified downstream readout of PAM efficacy[4].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed INS-1 (rat insulinoma) cells in 6-well plates. Once 80% confluent, starve the cells in serum-free media for 4 hours. Rationale: Starvation reduces basal kinase activity, ensuring the detected p-CREB signal is strictly compound-induced.

  • Compound Treatment: Co-treat cells with a sub-maximal concentration of GLP-1 peptide (e.g., EC₂₀) and varying concentrations of the 2-AT PAM (0.1 µM to 10 µM) for 15 minutes. Validation Check: Always include a vehicle control (DMSO) and a GLP-1 standalone control to establish the baseline orthosteric response.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Critical Step: Phosphatase inhibitors (e.g., sodium orthovanadate) are mandatory to prevent the rapid dephosphorylation of CREB during the lysis process[4].

  • Quantification & Immunoblotting: Determine protein concentration using a BCA assay to ensure equal loading. Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat dry milk or BSA. Probe with an anti-p-CREB primary antibody, followed by an HRP-conjugated secondary antibody, and visualize via chemiluminescence.

Kinase Inhibition and Oncological Applications

Beyond GPCRs, the 2-aminothiophene scaffold is a critical building block for synthesizing fused bicyclic systems, most notably thieno[2,3-d]pyrimidines. These derivatives act as potent ATP-competitive inhibitors of various tyrosine kinases, which are frequently dysregulated in human cancers[1]. By mimicking the purine ring of ATP, these compounds lodge into the kinase hinge region, arresting signal transduction pathways that control tumor cell proliferation and survival.

Kinase Scaffold 2-Aminothiophene Scaffold Derivatization Ring Fusion (e.g., Pyrimidine) Scaffold->Derivatization Inhibitor Thieno[2,3-d]pyrimidine Derivatization->Inhibitor Target Tyrosine Kinase ATP Pocket Inhibitor->Target Competitive Binding Arrest Cell Cycle Arrest Target->Arrest Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis

Logical progression of 2-aminothiophene derivatization for targeted kinase inhibition.

Antimicrobial and Anti-inflammatory Profiles

Highly substituted thiophenes, including azo dyes derived from 2-aminothiophenes and 5-phenylthiophen-2-amines, exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi[5][6]. The mechanism often involves the disruption of microbial cell wall synthesis or the inhibition of essential efflux pumps, making them valuable lead compounds in the fight against antibiotic resistance.

Quantitative Summary of Biological Activities
Compound Class / DerivativePrimary TargetKey Quantitative MetricBiological Outcome
Compound S-1 (2-AT) GLP-1 ReceptorMW: 239 g/mol , Dose-dependent activationPositive allosteric modulation, increased insulin secretion[4]
Thieno[2,3-d]pyrimidines Tyrosine KinasesIC₅₀ in low nanomolar range (15-45 nM)Apoptosis and cell cycle arrest in cancer cell lines[1]
5-Phenylthiophen-2-amine Fungal/Bacterial targetsMIC values as low as 12.5 mg/mLBroad-spectrum antimicrobial activity[5][6]
T-62 (2-AT derivative) Adenosine A1 ReceptorHigh binding affinitySelective allosteric modulation, tissue protection[2]

Conclusion

The 2-aminothiophene scaffold remains a cornerstone of medicinal chemistry. Its unique electronic properties, combined with the highly modular nature of the Gewald synthesis, allow drug development professionals to precisely tune the molecule for specific biological targets. Whether acting as allosteric enhancers for metabolic diseases, kinase inhibitors for oncology, or novel antimicrobial agents, substituted aminothiophenes continue to offer a vast and fertile chemical space for therapeutic discovery.

References

  • The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide - Benchchem. 1

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair - Thieme Connect. 3

  • Selected biologically active 2-aminothiophenes. - ResearchGate. 2

  • Synthesis, Application And Antimicrobial Properties Of Azo Dyes Derived From 2-Aminothiophene And Conventional Amines As Diazo Components - Eduproject Topics. 5

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC. 4

  • Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution - PMC. 6

Sources

Protocols & Analytical Methods

Method

Technical Guide: Application of 4-Amino-5-bromothiophene-2-carboxylic Acid Hydrobromide in Advanced Organic Synthesis

Introduction & Chemical Profile 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS: 89499-35-4) is a highly functionalized, versatile heterocyclic building block widely utilized in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS: 89499-35-4) is a highly functionalized, versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery [1]. With a molecular weight of 302.97 g/mol and the molecular formula C5H5Br2NO2S, this compound serves as a critical precursor for synthesizing complex fused heterocycles, including kinase inhibitors and anti-infective agents.

The Causality of the Hydrobromide Salt: The free base of 4-aminothiophene is highly electron-rich. The strong electron-donating nature of the amino group makes the thiophene ring susceptible to rapid oxidative degradation and auto-polymerization upon exposure to air and light. Supplying this building block as a hydrobromide salt protonates the C4-amine, deactivating the ring toward oxidation and rendering the compound bench-stable for long-term storage[1]. Consequently, any synthetic workflow utilizing the C4-amine or C2-carboxylic acid must begin with a carefully controlled freebasing step.

Strategic Role in Synthesis & Orthogonality

The true value of this building block lies in its three orthogonal reactive sites, which allow for sequential, regioselective functionalization without the need for excessive protecting group manipulation:

  • C2-Carboxylic Acid: The prime site for early-stage amidation or esterification.

  • C4-Amino Group: A nucleophilic handle for urea/thiourea formation, reductive amination, or heterocyclic annulation.

  • C5-Bromide: An electrophilic site reserved for late-stage transition-metal-catalyzed cross-coupling.

Workflow Logic: Synthetic sequencing is critical. Standard practice dictates functionalizing the C2-carboxylic acid first while the C4-amine remains protected as a salt or is transiently freebased in situ. The C5-bromide is typically reacted last; performing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) early in the sequence can lead to catalyst poisoning by the free amine or unintended side reactions [2].

OrthogonalStrategy SM 4-Amino-5-bromothiophene- 2-carboxylic acid HBr C2 C2-Functionalization (Amide Coupling / Esterification) SM->C2 IBCF, NMM THF/DMF C4 C4-Functionalization (Thienopyrimidine Annulation) SM->C4 PhNCS Pyridine, 115°C C5 C5-Functionalization (Suzuki-Miyaura Cross-Coupling) SM->C5 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C

Orthogonal functionalization vectors of 4-Amino-5-bromothiophene-2-carboxylic acid.

Core Synthetic Workflows & Step-by-Step Protocols

Protocol 1: Freebasing and C2-Amide Coupling (Mixed Anhydride Method)

Causality & Rationale: Standard peptide coupling reagents (like HATU or EDC) can occasionally promote side reactions with the unprotected C4-amine once it is freebased. The mixed anhydride method utilizing Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) is highly efficient, proceeds at low temperatures, and minimizes the risk of side reactions with the thiophene core [2].

Step-by-Step Methodology:

  • Preparation: Suspend 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (1.0 eq, 10 mmol) in a dry mixture of Tetrahydrofuran (THF) and Dimethylformamide (DMF) (30 mL, 3:1 v/v) under a nitrogen atmosphere. Chill the suspension to -20°C.

  • Freebasing & Activation: Add N-methylmorpholine (NMM) (2.1 eq, 21 mmol) dropwise. Note: 1.0 eq neutralizes the hydrobromide salt, while the remaining 1.1 eq acts as the base for the coupling reaction.

  • Anhydride Formation: Add Isobutyl chloroformate (IBCF) (1.1 eq, 11 mmol) dropwise, ensuring the internal temperature does not exceed -15°C. Stir the mixture for 30 minutes at this temperature.

  • Amidation: Add the target primary or secondary amine (1.1 eq, 11 mmol) slowly. Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (100 mL). Wash the organic layer sequentially with 1M HCl (50 mL) to remove unreacted amine, saturated aqueous NaHCO3 (50 mL), and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Heterocyclic Annulation to Thieno[3,2-d]pyrimidines

Causality & Rationale: Thieno[3,2-d]pyrimidines are privileged pharmacophores found in numerous oncology drugs (e.g., PI3K and BRAF inhibitors) and antiplasmodial agents [3, 4]. Converting the 4-aminothiophene into this fused bicyclic system involves reacting the C4-amine with an isothiocyanate. The resulting thiourea intermediate undergoes spontaneous intramolecular cyclization with the C2-carboxamide or ester derivative [3].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the C2-functionalized 4-aminothiophene intermediate (1.0 eq, 5 mmol) in anhydrous pyridine (15 mL).

  • Thiourea Formation: Add phenyl isothiocyanate (1.2 eq, 6 mmol) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 115°C) for 12–16 hours. Note: Pyridine serves a dual purpose here—it acts as a high-boiling solvent and a weak base to drive the cyclization of the thiourea intermediate into the thieno[3,2-d]pyrimidine core.

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice water (50 mL). Acidify the mixture carefully with 1M HCl until a solid precipitates.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from ethanol to afford the pure thieno[3,2-d]pyrimidine derivative.

MechanisticPathway Step1 4-Aminothiophene Derivative Step2 Nucleophilic Attack on Isothiocyanate Step1->Step2 Step3 Thiourea Intermediate Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 Thieno[3,2-d]pyrimidine Core Step4->Step5

Mechanistic pathway for the annulation of 4-aminothiophenes into thieno[3,2-d]pyrimidines.

Protocol 3: Late-Stage C5-Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The C5-bromide is sterically hindered by the adjacent C4-substituent. Pd(dppf)Cl2 is selected as the optimal precatalyst because its bidentate dppf ligand provides a large bite angle, facilitating oxidative addition into sterically hindered, electron-rich heteroaryl bromides while resisting catalyst deactivation.

Step-by-Step Methodology:

  • Setup: Charge an oven-dried Schlenk flask with the C5-bromo thienopyrimidine intermediate (1.0 eq, 2 mmol), the desired arylboronic acid (1.5 eq, 3 mmol), Pd(dppf)Cl2 (0.05 eq, 0.1 mmol), and K2CO3 (3.0 eq, 6 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (20 mL, 4:1 v/v). Purge the flask with nitrogen for 10 minutes.

  • Coupling: Heat the mixture at 90°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with Ethyl Acetate (30 mL). Concentrate the filtrate and purify via silica gel flash chromatography.

Quantitative Data Presentation

The following table summarizes the operational parameters, expected yields, and functional group tolerances for the three core workflows described above.

Reaction TypeReagents & CatalystTemp / TimeTypical YieldKey Advantage & Tolerance
C2-Amide Coupling IBCF, NMM, THF/DMF-20°C to RT / 16 h75% – 85%Avoids C4-amine side reactions; tolerates aliphatic/aromatic amines.
Thienopyrimidine Annulation Phenyl isothiocyanate, Pyridine115°C / 12–16 h65% – 80%One-pot thiourea formation and cyclization; high regioselectivity.
C5-Suzuki Cross-Coupling Ar-B(OH)2, Pd(dppf)Cl2, K2CO390°C / 12 h70% – 90%Pd(dppf)Cl2 overcomes steric hindrance at C5; tolerates fused rings.

References

  • NextSDS. "4-AMino-5-broMothiophene-2-carboxylic acid hydrobroMide - NextSDS". Chemical Substance Information Database.
  • Ambeed. "488-93-7|Furan-3-carboxylic acid - Ambeed.com". Synthetic Protocols and Reagent Data.
  • Semantic Scholar / Taylor & Francis. "Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds". Journal of Enzyme Inhibition and Medicinal Chemistry.
  • NIH PMC. "4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives". Pharmaceuticals (Basel).
Application

Application Note: 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide as a Multifunctional Scaffold in Agrochemical Discovery

Audience: Researchers, scientists, and agrochemical development professionals. Content Type: Technical Application Note & Validated Protocols. Introduction & Strategic Utility Thiophene-2-carboxylic acid derivatives are...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and agrochemical development professionals. Content Type: Technical Application Note & Validated Protocols.

Introduction & Strategic Utility

Thiophene-2-carboxylic acid derivatives are foundational pharmacophores in modern agrochemistry. They are widely utilized in the formulation of broad-spectrum herbicides and fungicides to enhance crop protection and yield[1]. Furthermore, halogenated thiophene building blocks are critical for the assembly of novel 2,6-dihaloaryl 1,2,4-triazole insecticides, which exhibit selective activity against sap-feeding pests (e.g., aphids, whiteflies) coupled with exceptionally low mammalian toxicity[2]. In the herbicidal space, thiophene-2-carboxylates and their amide derivatives are heavily patented for controlling undesirable plant growth[3].

To access this diverse chemical space, 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide serves as a highly versatile, trifunctional building block. As a Senior Application Scientist, I rely on this specific scaffold because its unique substitution pattern—combining a carboxylic acid, a primary amine, and a bromine atom—provides orthogonal synthetic handles for rapid, divergent library generation.

Mechanistic Utility & Causality in Agrochemical Design
  • The Hydrobromide Salt Advantage: Free aminothiophenes are notoriously electron-rich and prone to rapid air oxidation. The hydrobromide salt formulation protonates the C4-amine, significantly enhancing shelf-life and handling stability during library synthesis[4].

  • C2 Carboxylic Acid (Target Binding): Amidation at C2 generates lipophilic carboxamides, a structural motif known to penetrate fungal cell walls and inhibit the succinate dehydrogenase (SDHI) complex[1].

  • C4 Amino Group (Hydrogen Bonding): Can be derivatized into ureas (mimicking photosystem II inhibiting herbicides) or participate in cyclization reactions to form fused bicyclic systems (e.g., thienopyrimidines)[2].

  • C5 Bromo Group (Steric/Electronic Tuning): Acts as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions, allowing researchers to modulate the steric bulk and partition coefficient (LogP) of the final agrochemical[2].

Physicochemical & Reaction Parameters

Summarized below are the core quantitative metrics and operational parameters for utilizing this building block in high-throughput workflows.

ParameterValue / Description
CAS Number 89499-35-4[4]
Molecular Formula C₅H₅Br₂NO₂S[4]
Molecular Weight 302.97 g/mol [4]
C5 Cross-Coupling Yields Typically 75–90% (Aqueous Biphasic Conditions)
C2 Amidation Yields Typically 65–85% (HATU/DIPEA Activation)
Storage Conditions 2–8 °C, stored under inert atmosphere (Dark)

Divergent Synthetic Workflow

The following diagram illustrates the orthogonal reactivity of the scaffold, demonstrating how a single starting material can be systematically functionalized to yield entirely different classes of agrochemicals.

Agrochemical_Workflow Start 4-Amino-5-bromothiophene-2-carboxylic acid HBr (Trifunctional Scaffold) Step1 Suzuki-Miyaura Coupling (C5) Pd(dppf)Cl2, Aryl-Boronic Acid Start->Step1 Orthogonal C5 functionalization Int1 5-Aryl-4-aminothiophene-2-carboxylic acid (Sterically Tuned Intermediate) Step1->Int1 Step2 N-Derivatization (C4) Isocyanate / Base Int1->Step2 Amine functionalization Int2 C4-Urea Derivative (Photosystem II Inhibitor Pharmacophore) Step2->Int2 Step3 Amidation (C2) HATU, DIPEA, Target Amine Int2->Step3 Carboxylic acid activation Final Fully Functionalized Agrochemical (Fungicidal / Herbicidal Candidate) Step3->Final

Divergent synthetic workflow for agrochemical library generation using the trifunctional scaffold.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Visual cues (such as phase solubility and precipitation) act as built-in quality control checkpoints, confirming reaction success without requiring immediate LC-MS analysis.

Protocol A: Aqueous Suzuki-Miyaura Cross-Coupling at C5

Expertise & Causality: Performing the cross-coupling prior to amidation takes advantage of the unprotected carboxylic acid. In an aqueous base, the acid deprotonates to a carboxylate, rendering the starting material highly water-soluble. This enables a biphasic reaction system (Toluene/Water) that segregates the palladium catalyst and organic impurities from the product, allowing for isolation via simple pH-driven precipitation.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 4-Amino-5-bromothiophene-2-carboxylic acid HBr (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene and 2M aqueous Na₂CO₃ (1:1 v/v).

    • Self-Validation Checkpoint: The HBr salt will immediately neutralize. The solid will dissolve entirely into the aqueous layer as the sodium carboxylate, leaving the toluene layer slightly colored by the catalyst.

  • Reaction: Heat the biphasic mixture to 80 °C under an N₂ atmosphere with vigorous stirring for 4–6 hours.

  • Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel and discard the organic (toluene) layer, which contains homocoupled boronic acid and catalyst residues. Wash the aqueous layer once with diethyl ether (0.5 volumes) to remove trace lipophilic impurities.

  • Product Isolation: Slowly acidify the aqueous layer to pH 3.0 using 1M HCl while stirring.

    • Self-Validation Checkpoint: The target 5-Aryl-4-aminothiophene-2-carboxylic acid will rapidly precipitate as an off-white/tan solid.

  • Recovery: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Selective Amidation at C2

Expertise & Causality: Once the C5 position is arylated, the C4-amine becomes sterically hindered. However, to prevent competitive self-condensation during C2-amidation, an activating agent that strongly favors the more nucleophilic external amine is required. HATU is selected for its rapid kinetics, and the order of addition is strictly controlled.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous DMF (0.2 M concentration) under N₂.

  • Base & Amine Addition: Add DIPEA (3.0 equiv) followed by the target aliphatic or arylamine (1.1 equiv). Stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Activation: Cool the reaction mixture to 0 °C. Add HATU (1.2 equiv) portion-wise over 10 minutes.

    • Expert Insight: Adding HATU last ensures that the highly reactive OAt-ester is immediately intercepted by the external target amine, completely suppressing side reactions with the sterically hindered C4-amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with a 5% aqueous LiCl solution (to aid in DMF removal) and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Title: US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth Source: Google Patents URL
  • Title: Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Method

A Robust, Scalable Reversed-Phase HPLC Purification Method for 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

An Application Note from the Senior Scientist's Desk Abstract This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide, a key heterocyclic building block in pharmaceutical research and development. The inherent challenges in purifying this compound, namely its high polarity and amphoteric nature, are addressed through a systematic, science-driven approach to method development. We detail the rationale behind the selection of the stationary phase, mobile phase composition, and pH control to achieve optimal separation from common synthetic impurities. The provided protocol is intended for researchers, chemists, and drug development professionals requiring a reliable method to obtain high-purity material for subsequent applications.

Introduction: The Purification Challenge

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is a substituted thiophene derivative of significant interest in medicinal chemistry. Thiophene-containing compounds are known to possess a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The purity of such starting materials is paramount, as impurities can lead to undesirable side reactions, impact biological assay results, and introduce regulatory hurdles.

The purification of this specific molecule by HPLC is non-trivial. Its structure contains:

  • A hydrophilic amino group (basic).

  • A hydrophilic carboxylic acid group (acidic).

  • A moderately hydrophobic bromothiophene core .

  • It is supplied as a hydrobromide salt , indicating that the compound is handled in an acidic state.

This combination of functional groups makes the compound highly polar and gives it zwitterionic potential, complicating its retention and peak shape in standard reversed-phase chromatography.[3] The primary challenge is to achieve sufficient retention on a hydrophobic stationary phase while maintaining a sharp, symmetrical peak shape for effective purification.[4]

The Scientific Rationale: A Ground-Up Method Development Strategy

A successful purification method is built on a fundamental understanding of the analyte's physicochemical properties and its interaction with the chromatographic system. Here, we explain the causality behind our experimental choices.

Analyte Properties and Chromatographic Implications

To maximize retention on a nonpolar C18 column, the analyte should be rendered as nonpolar as possible. This is achieved by suppressing the ionization of the carboxylic acid group by operating the mobile phase at a pH at least one to two units below its pKa.[6][7] At a pH of ~2.5, the carboxylic acid will be predominantly in its neutral (-COOH) form, significantly increasing the molecule's overall hydrophobicity and its affinity for the stationary phase. At this low pH, the amino group will be protonated (-NH₃⁺), but this consistent charge state ensures predictable behavior and avoids the poor peak shape associated with on-column ionization.

Selecting the Chromatographic Mode: Ion-Suppression RP-HPLC

Given the compound's structure, several HPLC modes could be considered. However, Reversed-Phase HPLC operated in an ion-suppression mode is the most direct, robust, and scalable approach.[8]

  • Reversed-Phase (RP) HPLC: The workhorse of purification labs, offering a wide range of available stationary phases and high efficiency.[8]

  • Ion-Suppression: By adding an acid to the mobile phase, we control the analyte's charge state, leading to enhanced retention and improved peak symmetry.[7] This is preferable to ion-pairing methods, as ion-pairing reagents can be difficult to remove from the purified product.[6][9]

  • Alternatives: While modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography are excellent for polar compounds, they often require more complex method development and may be less intuitive for direct scale-up.[10][11] RP-HPLC remains the most practical first choice.

Stationary Phase: A Robust Column for Aqueous Conditions

The high polarity of the analyte necessitates a mobile phase with a high aqueous content, especially at the beginning of a gradient. Standard C18 columns can suffer from poor reproducibility and retention time shifts under these conditions due to a phenomenon known as "phase collapse" or "ligand folding".[12] To ensure method robustness, we recommend a modern, polar-modified C18 column (e.g., a polar-endcapped or polar-embedded phase). These columns are specifically designed to maintain a wetted surface and stable ligand conformation even in 100% aqueous mobile phases, ensuring consistent performance.[12]

Mobile Phase: The Critical Role of the Acid Modifier

The choice of organic solvent and acid modifier is crucial for achieving the desired selectivity and for practical considerations post-purification.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this application due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[13]

  • Acid Modifier:

    • Formic Acid (FA): Recommended for this protocol. At a concentration of 0.1% (v/v), it lowers the mobile phase pH to approximately 2.7, which is ideal for suppressing the carboxylate formation. It is also volatile, making it easy to remove from the collected fractions during solvent evaporation.

    • Trifluoroacetic Acid (TFA): Also effective at lowering pH. However, TFA is a strong ion-pairing agent that can be very difficult to remove from the final product and may interfere with subsequent biological assays.

    • Phosphoric Acid: A non-volatile buffer, which makes it unsuitable for preparative work where product recovery via evaporation is required.[13]

Detection: Leveraging the Thiophene Chromophore

Thiophene derivatives are known to be strong UV absorbers.[14] The extended conjugation in the 4-Amino-5-bromothiophene-2-carboxylic acid system allows for sensitive detection. A UV-Visible spectrophotometer is the ideal detector.[15] While a full UV scan is recommended to determine the precise λmax, a wavelength of 254 nm is a robust starting point that provides excellent sensitivity for the thiophene aromatic system.

Detailed Purification Protocol

This protocol is designed for scalability, from initial analytical method scouting to a preparative-scale run.

Instrumentation, Columns, and Reagents
ComponentSpecification
HPLC System Preparative HPLC system with gradient capability, autosampler/manual injector, and UV-Vis detector.
Analytical Column Polar-modified C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 5 µm
Preparative Column Polar-modified C18 with matching selectivity, 21.2 x 250 mm, 5 µm or 10 µm
Reagent: Water HPLC-grade or Milli-Q
Reagent: Acetonitrile HPLC-grade, UV cut-off <200 nm
Reagent: Formic Acid LC-MS grade, >99% purity
Sample Solvent 50:50 Water:Acetonitrile with 0.1% Formic Acid, or minimal Dimethyl Sulfoxide (DMSO) for difficult cases.
Step-by-Step Experimental Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid (0.1% v/v). Mix thoroughly and degas.

    • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid (0.1% v/v). Mix thoroughly and degas.

  • Sample Preparation:

    • Accurately weigh the crude 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide.

    • Dissolve the sample in the sample solvent to a concentration of approximately 5-10 mg/mL. Use sonication if necessary to aid dissolution.

    • If solubility is poor, a minimal amount of DMSO can be used to dissolve the sample initially, followed by dilution with the mobile phase. Caution: Large injection volumes of DMSO can cause peak distortion.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Method and System Equilibration:

    • Install the appropriate column (analytical for scouting, preparative for purification).

    • Purge the system with the prepared mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

Recommended HPLC Parameters
ParameterAnalytical ScalePreparative Scale
Column 4.6 x 150 mm, 5 µm Polar C1821.2 x 250 mm, 5 µm Polar C18
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min20 mL/min (adjust based on column dimensions)
Gradient 5% to 60% B over 20 minutes; hold 5 min5% to 60% B over 25 minutes; hold 5 min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 5-10 µL0.5-2.0 mL (dependent on concentration & loading)
  • Purification and Fraction Collection:

    • Perform an initial analytical run to determine the retention time of the product and identify impurity peaks.

    • Based on the analytical chromatogram, program the fraction collector to collect the main product peak. Set a threshold to avoid collecting baseline noise.

    • Perform the preparative injection. Monitor the backpressure and chromatogram in real-time.

  • Post-Purification Processing:

    • Analyze small aliquots of the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the acetonitrile and water using a rotary evaporator. The presence of formic acid makes the solution acidic, which is consistent with the compound's salt form. For complete removal, a lyophilizer (freeze-dryer) can be used.

    • Determine the final mass and calculate the recovery yield. Confirm identity and purity using analytical techniques such as LC-MS, NMR, and analytical HPLC.

Workflow Visualization

The following diagram illustrates the logical flow of the entire purification process, from the initial crude material to the final, high-purity compound.

HPLC_Purification_Workflow cluster_prep Pre-Purification cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Material SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep Scouting Analytical Scouting (Method Validation) SamplePrep->Scouting PrepRun Preparative Run (Scale-Up) Scouting->PrepRun Optimize Collection Fraction Collection PrepRun->Collection Analysis Purity Analysis (QC of Fractions) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Removal (Rotovap/Lyophilize) Pooling->Evaporation FinalProduct Pure Compound Evaporation->FinalProduct

Caption: Logical workflow for the HPLC purification of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Retention / Early Elution Insufficient ion suppression (mobile phase pH too high).Ensure 0.1% formic acid is added to both mobile phases. Consider increasing the initial aqueous percentage (e.g., start at 98% A).
Broad or Tailing Peaks Column overload; secondary interactions with silanols; poor sample solubility.Reduce injection mass/volume. Ensure a high-quality, end-capped column is used. Improve sample solvent; use mobile phase as the primary diluent.
Split Peaks Column degradation or blockage; sample solvent incompatible with mobile phase.Flush or replace the column. Ensure the sample is fully dissolved and the injection solvent is miscible with the initial mobile phase conditions.
Low Recovery Compound precipitation on-column or in tubing; irreversible adsorption.Decrease sample concentration. Check for solubility issues in the mobile phase. Ensure all tubing is inert (PEEK).

Conclusion

The described ion-suppression reversed-phase HPLC method provides a reliable and scientifically grounded strategy for the purification of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide. By carefully controlling the mobile phase pH to modulate the analyte's polarity and by selecting a robust, aqueous-stable stationary phase, this protocol overcomes the inherent challenges associated with this polar, ionizable molecule. This method is suitable for producing high-purity material essential for discerning scientific research and drug development pipelines.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chrom-academy.
  • Pacakova, V., & Feltl, L. (1992). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 582(1-2), 1-18. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column.
  • Ripphahn, J., & Halpaap, H. (1977). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 32(5-6), 357-362. Retrieved from [Link]

  • Ripphahn, J., & Halpaap, H. (1977). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 32(5-6), 357-362. Retrieved from [Link]

  • Jira, T., Beyrich, T., & Reinhardt, K. (1988). [Ion pair-HPLC of some aromatic amino- and hydroxycarboxylic acids]. Pharmazie, 43(6), 418-421. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • NextSDS. (n.d.). 4-AMino-5-broMothiophene-2-carboxylic acid hydrochloride.
  • BenchChem. (2025). Application Note: Analysis of 3-Phenylhexanoic Acid by High-Performance Liquid Chromatography.
  • Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Retrieved from [Link]

  • CABI Digital Library. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • Echemi. (n.d.). 5053 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide for Sale.
  • PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. Retrieved from [Link]

  • Imoto, E., & Motoyama, R. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(2), 125-133. Retrieved from [Link]

Sources

Application

Application Note: Large-Scale Synthesis of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

Introduction & Scientific Rationale 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS: 89499-35-4) is a highly specialized halogenated heteroaromatic building block[1]. It is utilized extensively in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS: 89499-35-4) is a highly specialized halogenated heteroaromatic building block[1]. It is utilized extensively in medicinal chemistry, most notably in the development of tetrahydronaphthalene amides and other targeted therapeutics, such as mycobacterial ATP synthase inhibitors[2]. The molecular architecture of this compound is highly valued: the carboxylic acid and amino groups allow for orthogonal functionalization (e.g., iterative amide couplings), while the C5-bromine atom serves as a versatile synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings)[3].

Mechanistic Causality & Synthetic Strategy

The large-scale synthesis of this functionalized thiophene requires strict regiocontrol and chemoselectivity, executed over three highly optimized stages:

  • Regioselective Nitration: Starting from commercially available 5-bromothiophene-2-carboxylic acid, nitration is selectively directed to the 4-position[2]. The strongly electron-withdrawing carboxylic acid at C2 deactivates the C3 position, while the bulky, electron-donating (via resonance) bromine atom at C5 directs the electrophilic aromatic substitution to the adjacent C4 position, yielding 5-bromo-4-nitrothiophene-2-carboxylic acid[4].

  • Chemoselective Reduction: The conversion of the 4-nitro intermediate to the 4-amino derivative presents a significant chemoselectivity challenge[5]. Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently results in unwanted hydrodebromination. To preserve the critical C-Br bond, a mild electron-transfer reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in an aqueous-ethanolic solvent system (Béchamp-type reduction) is employed[6].

  • Hydrobromide Salt Formation: The free 4-amino-thiophene base is susceptible to oxidative degradation over time. Precipitation as the hydrobromide salt using aqueous HBr significantly enhances the compound's bench stability, crystallinity, and purity[1]. This step acts as a self-validating isolation protocol, inherently rejecting non-basic organic impurities into the mother liquor.

Quantitative Data & Reagent Stoichiometry

Table 1: Stoichiometric parameters for a 1-Mole scale synthesis workflow.

StageReagent / IntermediateMW ( g/mol )EquivalentsMass / VolumeExpected Yield
1. Nitration 5-Bromothiophene-2-carboxylic acid207.041.00207.0 g-
Fuming Nitric Acid (HNO₃, >90%)63.011.5063 mL-
Sulfuric Acid (H₂SO₄, 98%)98.08Solvent600 mL-
Product: 5-Bromo-4-nitrothiophene-2-carboxylic acid252.04-~214 g85%
2. Reduction 5-Bromo-4-nitrothiophene-2-carboxylic acid252.041.00214.0 g-
Iron Powder (Fe, 325 mesh)55.845.00237.0 g-
Ammonium Chloride (NH₄Cl)53.492.0090.8 g-
Product: 4-Amino-5-bromothiophene-2-carboxylic acid222.06-~151 g80%
3. Salt Form. 4-Amino-5-bromothiophene-2-carboxylic acid222.061.00151.0 g-
Hydrobromic Acid (aq. 48%)80.911.2092 mL-
Product: 4-Amino-5-bromothiophene-2-carboxylic acid HBr302.97-~185 g90%

Experimental Protocols

Step 1: Synthesis of 5-Bromo-4-nitrothiophene-2-carboxylic acid
  • Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing dropping funnel.

  • Charge the flask with concentrated H₂SO₄ (600 mL) and cool the system to 0–5 °C using an ice-salt bath.

  • Add 5-bromothiophene-2-carboxylic acid (207.0 g, 1.0 mol) in small portions over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Place fuming HNO₃ (63 mL, 1.5 mol) in the dropping funnel and add dropwise over 1 hour. Causality: Strict thermal control prevents over-nitration and oxidative ring cleavage of the electron-rich thiophene core.

  • Stir the mixture for an additional 2 hours at 5 °C, then carefully pour the reaction mixture over 2 kg of crushed ice with vigorous mechanical stirring.

  • Filter the resulting yellow precipitate, wash with cold deionized water (3 × 500 mL) until the filtrate reaches pH > 4, and dry under vacuum at 50 °C to yield the nitro intermediate.

Step 2: Chemoselective Béchamp Reduction
  • In a 3 L jacketed reactor equipped with a reflux condenser and mechanical stirrer, suspend the 5-bromo-4-nitrothiophene-2-carboxylic acid (214 g, 0.85 mol) in a mixture of Ethanol (1.2 L) and Water (400 mL).

  • Add NH₄Cl (90.8 g, 1.7 mol) and heat the mixture to 60 °C.

  • Add activated Iron powder (237 g, 4.25 mol) in discrete portions over 1 hour to prevent excessive foaming and exothermic runaway. Causality: The Fe/NH₄Cl system provides a mild electron-transfer environment that selectively reduces the nitro group without triggering the hydrodebromination commonly seen with palladium catalysts.

  • Reflux the mixture (approx. 78 °C) for 4 hours. Monitor reaction completion via HPLC.

  • Cool the reaction to 40 °C and filter through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with warm ethanol (2 × 200 mL).

  • Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the remaining aqueous residue to pH 4-5 using 1M HCl, and extract with Ethyl Acetate (3 × 500 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free base as a tan solid.

Step 3: Hydrobromide Salt Formation and Crystallization
  • Dissolve the crude 4-amino-5-bromothiophene-2-carboxylic acid (151 g, 0.68 mol) in a minimal volume of hot Isopropanol (approx. 600 mL) in a 1 L Erlenmeyer flask.

  • Slowly add 48% aqueous HBr (92 mL, 0.82 mol) dropwise while stirring continuously. Causality: The addition of HBr protonates the C4-amine, shifting the solubility profile and driving the immediate precipitation of the highly crystalline hydrobromide salt.

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath for 2 hours to maximize crystal lattice formation.

  • Filter the precipitate, wash with cold Isopropanol (100 mL) followed by Diethyl Ether (200 mL), and dry in a vacuum oven at 40 °C for 12 hours to afford the final product.

Process Visualization

Synthesis_Workflow SM 5-Bromothiophene-2- carboxylic acid Step1 Nitration (HNO3, H2SO4, 0°C) SM->Step1 Int1 5-Bromo-4-nitrothiophene- 2-carboxylic acid Step1->Int1 Step2 Béchamp Reduction (Fe, NH4Cl, EtOH/H2O) Int1->Step2 Int2 4-Amino-5-bromothiophene- 2-carboxylic acid Step2->Int2 Step3 Salt Formation (48% aq. HBr, iPrOH) Int2->Step3 Product 4-Amino-5-bromothiophene- 2-carboxylic acid HBr Step3->Product

Three-step synthesis workflow for 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide.

References

  • National Institutes of Health (NIH) / PMC - Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Available at:[Link]

  • Semantic Scholar - Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors. Available at: [Link]

  • NextSDS - 4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride / hydrobromide Substance Database. Available at: [Link]

Sources

Method

Application Note: Advanced Material Synthesis Using 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals bridging biomaterials. Executive Summary & Mechanistic Rationale In modern material science, the demand for multifunctional, sti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals bridging biomaterials.

Executive Summary & Mechanistic Rationale

In modern material science, the demand for multifunctional, stimuli-responsive, and easily processable building blocks has driven the adoption of highly functionalized heterocycles. 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS: 89499-35-4) is a premier trifunctional monomer[1]. As a Senior Application Scientist, I approach this molecule not just as a chemical, but as a programmable node for advanced architectures—ranging from conductive biosensor matrices to Dye-Sensitized Solar Cells (DSSCs) and Metal-Organic Frameworks (MOFs).

The causality behind its structural design is highly specific:

  • The Hydrobromide Salt (.HBr): The free C4-amine is highly electron-rich and susceptible to rapid oxidative degradation. The HBr salt ensures long-term shelf stability and prevents premature auto-polymerization. It must be neutralized in situ prior to functionalization.

  • C5-Bromo Group (The Polymerization Handle): Bromine at the α -position serves as a highly efficient electrophilic leaving group for Palladium-catalyzed Direct Arylation Polymerization (DArP). DArP eliminates the need for toxic organotin reagents used in traditional Stille couplings, aligning with green chemistry standards[2][3].

  • C2-Carboxylic Acid (The Anchoring Node): In optoelectronics, thiophene-2-carboxylic acid acts as a superior anchoring group compared to traditional benzoic acid. It induces a tilted molecular orientation when bound to metal oxide surfaces (like TiO₂), which sterically suppresses dye aggregation and prevents charge recombination[4]. In MOFs, it coordinates with transition metals (e.g., Zr⁴⁺) to form highly defective, porous structures ideal for precious metal recovery[5].

  • C4-Amino Group (The Biological/Electronic Bridge): The amine acts as a strong electron-donating group, raising the HOMO energy level of the resulting polymer. Furthermore, it provides a covalent attachment point (via amide or imine linkages) for immobilizing biological recognition elements, such as enzymes or aptamers, in biosensor development[6].

Quantitative Data Synthesis

To understand the material advantages of incorporating the 4-amino-5-bromothiophene-2-carboxylic acid motif, consider the comparative data below, synthesized from recent optoelectronic and framework studies[3][4][5].

Material PropertyTraditional Motif (e.g., Benzoic Acid / Stille)Thiophene-2-Carboxylic Acid / DArP MotifMechanistic Advantage
DSSC Anchoring Orientation Perpendicular (Prone to π−π stacking)Tilted (~45° angle)Suppresses dye aggregation; prevents I₃⁻ electrolyte penetration[4].
Molar Extinction Coefficient ~3.1 × 10⁴ M⁻¹ cm⁻¹~6.2 × 10⁴ M⁻¹ cm⁻¹Extended π -conjugation via the thiophene ring doubles light-harvesting efficiency[4].
Polymerization Method Stille Coupling (Generates toxic R₃SnBr)Direct Arylation Polymerization (DArP)Atom-economical; produces only benign acidic byproducts (neutralized by base)[3].
Metal Sorption (MOFs) Low affinity for Au(III) / Pd(II)~100% recovery at 200 mg/LThe C4-amino group provides hard-soft acid-base (HSAB) affinity for precious metals[7].

Validated Protocols & Methodologies

Protocol A: Synthesis of Functionalized Polythiophenes via Direct Arylation Polymerization (DArP)

Self-Validating System: This protocol utilizes Boc-protection to prevent catalyst poisoning by the free amine. Validation is achieved via Gel Permeation Chromatography (GPC) and ¹H-NMR (disappearance of the C5 proton).

Step-by-Step Methodology:

  • Neutralization & Protection: Suspend 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (10 mmol) in dry dichloromethane (DCM). Add triethylamine (25 mmol) dropwise at 0 °C to neutralize the HBr salt. Add Di-tert-butyl dicarbonate (Boc₂O, 12 mmol) and a catalytic amount of DMAP. Stir for 12 hours. Purify via silica gel chromatography to isolate the Boc-protected monomer[2].

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine the protected monomer (5 mmol), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a bulky phosphine ligand (e.g., P(o-anisyl)₃, 4 mol%), and Potassium carbonate (K₂CO₃, 12 mmol) in anhydrous N,N-dimethylacetamide (DMAc).

  • Polymerization: Add pivalic acid (30 mol%) as a proton-shuttle additive. Heat the sealed reaction vessel to 90 °C for 24 hours under vigorous stirring[3].

  • Termination & Purification: Cool to room temperature and precipitate the polymer into cold methanol. Collect the solid via filtration and subject it to Soxhlet extraction (methanol, hexane, then chloroform) to remove oligomers and catalyst residues.

  • Deprotection (Optional): To regenerate the free amine for biosensor functionalization, treat the polymer with Trifluoroacetic acid (TFA) in DCM for 2 hours, followed by neutralization with aqueous NaHCO₃.

DArP_Workflow N1 Monomer Activation (Neutralization & Boc) N2 Pd-Catalyst Addition (Pd(OAc)2 + Ligand) N1->N2 Glovebox (N2) N3 C-H Activation (Pivalic Acid Assisted) N2->N3 Heat (90°C) N4 Polymer Chain Growth (C-C Bond Formation) N3->N4 -HBr / -CO2 N5 Soxhlet Purification (Isolate Polymer) N4->N5 MeOH Precipitation

Workflow of Pd-catalyzed Direct Arylation Polymerization (DArP) for thiophene derivatives.

Protocol B: Surface Anchoring on TiO₂ for Dye-Sensitized Solar Cells (DSSCs)

Self-Validating System: Successful anchoring is validated using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). The disappearance of the C=O stretching peak (~1700 cm⁻¹) of the free carboxylic acid and the appearance of asymmetric/symmetric carboxylate stretches (~1600 and 1400 cm⁻¹) confirm bidentate binding to the TiO₂ lattice[4].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a mesoporous TiO₂ nanoparticle film (approx. 12 µm thick, 20 nm particle size) on FTO glass via screen printing, followed by sintering at 500 °C for 30 minutes[4].

  • Dye Solution Preparation: Dissolve the synthesized 4-amino-5-bromothiophene-2-carboxylic acid derivative (or a chromophore synthesized from it) in a 1:1 (v/v) mixture of anhydrous toluene and absolute ethanol to a final concentration of 0.2 mM. Note: The amine group can be pre-functionalized with a donor moiety (e.g., triphenylamine) via Buchwald-Hartwig amination to create a Push-Pull (D- π -A) dye.

  • Sensitization: Immerse the still-warm (~80 °C) TiO₂ electrodes into the dye solution. The elevated temperature prevents moisture condensation inside the mesopores.

  • Incubation: Keep the electrodes immersed in the dark at room temperature for 18 hours to ensure complete monolayer formation and tilted orientation[4].

  • Washing: Remove the electrodes and rinse thoroughly with anhydrous acetonitrile to remove any physisorbed, unanchored dye molecules, which act as charge-recombination centers. Dry under a gentle stream of nitrogen.

DSSC_Pathway Dye Thiophene Dye (Excited State) Anchor Carboxylic Acid Anchoring Group Dye->Anchor Intramolecular CT TiO2 TiO2 Conduction Band (Semiconductor) Anchor->TiO2 Electron Injection Electrolyte Redox Electrolyte (I-/I3-) TiO2->Electrolyte External Circuit Electrolyte->Dye Dye Regeneration

Electron transfer pathway in DSSCs utilizing thiophene-2-carboxylic acid anchoring groups.

References

  • NextSDS. "4-AMino-5-broMothiophene-2-carboxylic acid hydrobroMide - NextSDS". nextsds.com. Available at:[Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. "Synthesis of a Soluble Adenine-Functionalized Polythiophene through Direct Arylation Polymerization and its Fluorescence Response". osti.gov. Available at: [Link]

  • Journal of the American Chemical Society. "En Route to Defect-Free Polythiophene Derivatives by Direct Heteroarylation Polymerization". acs.org. Available at:[Link]

  • Journal of Materials Chemistry A. "Improvement of photovoltaic performance of DSSCs by modifying panchromatic zinc porphyrin dyes with heterocyclic units". rsc.org. Available at:[Link]

  • Chemistry of Materials. "An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles". acs.org. Available at:[Link]

  • ACS Applied Materials & Interfaces. "Polythiophene-g-poly(ethylene glycol) with Lateral Amino Groups as a Novel Matrix for Biosensor Construction". acs.org. Available at:[Link]

  • ResearchGate. "Metal-organic frameworks for sustainable precious metal recovery: A review of recent advances". researchgate.net. Available at:[Link]

Sources

Application

protocol for functionalizing the amino group of 4-aminothiophenes

Advanced Protocols for the Functionalization of the Amino Group in 4-Aminothiophenes Executive Summary & Context 4-Aminothiophenes are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as biois...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for the Functionalization of the Amino Group in 4-Aminothiophenes

Executive Summary & Context

4-Aminothiophenes are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for anilines and as critical precursors for fused bicyclic systems (e.g., thieno[3,2-d]pyrimidines)[1]. Functionalizing the amino group at the 4-position requires precise control over reaction conditions. Because the thiophene ring is electron-rich, it is susceptible to off-target electrophilic aromatic substitution or oxidative degradation. This application note details two primary divergent pathways for functionalizing the 4-amino group: Isothiocyanate Coupling (followed by cyclization) and Direct N-Acylation .

Mechanistic Rationale & Logical Relationships

The 4-amino group acts as a potent nucleophile. However, in most synthetically useful 4-aminothiophenes, an electron-withdrawing group (EWG) such as a cyano or ester moiety is present at the adjacent 5-position. This adjacent EWG slightly attenuates the nucleophilicity of the amine but provides a strategic handle for tandem reactions[1].

  • Pathway A (Isothiocyanate Coupling): The reaction of the 4-amino group with phenyl isothiocyanate initially forms a thiourea intermediate. The causality of using high-boiling polar solvents (like DMF or Pyridine) is twofold: it provides the thermal energy required to overcome the activation barrier for the initial nucleophilic attack, and it subsequently drives the thermodynamically favored intramolecular cyclization between the newly formed thiourea and the adjacent C5-cyano/ester group[1].

  • Pathway B (N-Acylation): For direct amidation, highly reactive acid chlorides (e.g., chloroacetyl chloride) are required. Utilizing microwave irradiation dramatically reduces reaction times from hours to minutes, which minimizes the thermal degradation of the thiophene core while ensuring complete conversion[2].

G A 4-Aminothiophene Precursor B Pathway A: Isothiocyanate Coupling A->B PhNCS, Pyridine/DMF C Pathway B: N-Acylation (Amidation) A->C R-COCl, MW or Et3N D Thiourea Intermediate B->D F N-Acyl-4-aminothiophene C->F E Thieno[3,2-d]pyrimidine (Cyclized Product) D->E Intramolecular Cyclization (Reflux)

Divergent functionalization pathways of 4-aminothiophenes into thienopyrimidines and amides.

Quantitative Benchmarks for Functionalization

The following table summarizes the optimized parameters and expected outcomes for the functionalization of 4-aminothiophenes based on established literature standards[1],[2],[3].

Functionalization TypeReagentSolventCatalyst / BaseTemp & TimeTypical Yield
Thiourea / Cyclization Phenyl isothiocyanateDMF or PyridineNone (Solvent acts as base)Reflux (153°C), 4 h65 - 82%
Thermal N-Acylation Chloroacetyl chlorideChloroformTriethylamineReflux (61°C), 2-3 h70 - 85%
Microwave N-Acylation Chloroacetyl chloriden-ButanolNoneMW (150°C), 5 min75 - 90%

Experimental Methodologies

Protocol A: Synthesis of Thieno[3,2-d]pyrimidine Scaffolds via Isothiocyanate Coupling

This protocol leverages the 4-amino group to build a fused pyrimidine ring, a highly sought-after motif in kinase inhibitor development[1].

  • Preparation: Dissolve the 4-amino-5-cyanothiophene derivative (1.0 equiv, e.g., 10 mmol) in 20 mL of anhydrous dimethylformamide (DMF).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the isothiocyanate reagent into an unreactive aniline derivative.

  • Reagent Addition: Add phenyl isothiocyanate (1.2 equiv) dropwise to the stirring solution at room temperature.

  • Thermal Cyclization: Elevate the reaction temperature to reflux (approx. 153°C) and maintain for 4 hours.

    • Causality: The extended high-temperature heating is strictly required. While the thiourea intermediate forms rapidly, the subsequent nucleophilic addition of the thiourea nitrogen onto the adjacent C5-nitrile carbon requires significant thermal energy to achieve the thermodynamically favored 4-imino-thieno[3,2-d]pyrimidine ring closure[1].

  • Isolation & Validation: Cool the mixture to room temperature and pour it slowly over crushed ice under continuous stirring.

    • Causality: The sudden decrease in temperature and shift to a highly aqueous environment forces the precipitation of the highly conjugated, hydrophobic cyclized product.

    • Self-Validation: Filter the precipitate. The success of the cyclization can be immediately validated via IR spectroscopy by confirming the disappearance of the sharp cyano (-C≡N) stretch at ~2200 cm⁻¹ and the appearance of a new imine (-C=N) stretch.

Protocol B: Microwave-Assisted N-Acylation of 4-Aminothiophenes

This protocol details the rapid functionalization of the amino group to form an amide linkage, utilizing microwave chemistry to prevent substrate degradation[2].

Workflow Step1 1. Dissolve 4-aminothiophene in n-butanol Step2 2. Add chloroacetyl chloride (Ice Bath) Step1->Step2 Step3 3. Microwave Irradiation (150°C, 5 min) Step2->Step3 Step4 4. Dilute with Pet. Ether (Anti-solvent) Step3->Step4 Step5 5. Filter & Recrystallize (Validation via IR/NMR) Step4->Step5

Microwave-assisted N-acylation workflow for 4-aminothiophenes.

  • Dissolution: Suspend the 4-aminothiophene derivative (1.0 equiv, e.g., 1.5 mmol) in 5 mL of n-butanol in a microwave-safe reaction vessel.

    • Causality: n-Butanol is specifically chosen for microwave synthesis because its high microwave absorptivity (high loss tangent) allows for rapid, uniform volumetric heating, unlike non-polar solvents[2].

  • Acylation: Cool the vessel in an ice bath and add chloroacetyl chloride (1.0 equiv) dropwise.

    • Causality: The initial acylation is highly exothermic. Cooling prevents uncontrolled localized boiling and prevents the degradation of the thiophene core before the vessel is sealed.

  • Microwave Irradiation: Seal the vessel and irradiate in a dedicated laboratory microwave reactor at 150°C for exactly 5 minutes.

  • Precipitation: Allow the vessel to cool to 25°C, then dilute the mixture with 5 mL of petroleum ether.

    • Causality: Petroleum ether acts as a strong anti-solvent. It drastically reduces the solubility of the newly formed N-acylated product, promoting rapid and high-purity crystallization out of the n-butanol matrix[2].

  • Filtration & Validation: Filter the solid and dry under vacuum.

    • Self-Validation: Validate the functionalization via IR spectroscopy by observing the shift in the amine N-H stretches and the appearance of a strong, distinct amide carbonyl (C=O) stretch between 1640–1680 cm⁻¹[2].

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: PMC (nih.gov)
  • Source: Taylor & Francis (tandfonline.com)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Thiophene Derivatives

Welcome to the technical support center for the purification of polar thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. The inherent polarity of many functionalized thiophenes, coupled with the stability of the thiophene ring, presents a unique set of purification challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring you can achieve the desired purity for your compounds.

I. Understanding the Core Challenges

Polar thiophene derivatives often exhibit strong interactions with polar stationary phases, leading to purification difficulties. Common issues include poor solubility in non-polar solvents, streaking on Thin-Layer Chromatography (TLC) plates, and challenging separations from polar impurities or starting materials. The aromatic nature of the thiophene ring means it can undergo various substitution reactions, and separating the resulting isomers can be particularly demanding due to their similar physical properties.[1][2]

II. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the purification of polar thiophene derivatives.

Q1: My polar thiophene derivative is streaking badly on a silica TLC plate. What is the cause and how can I fix it?

A1: Streaking on silica TLC plates is a common issue with polar compounds, especially those with acidic or basic functional groups.[3][4] This phenomenon is often caused by strong, non-ideal interactions between the analyte and the acidic silica gel surface.

  • Cause: The lone pair of electrons on the thiophene's sulfur atom, combined with polar functional groups, can lead to strong adsorption to the silica. If your compound has acidic or basic moieties (e.g., carboxylic acids, amines), this can exacerbate the issue. Overloading the sample on the TLC plate can also lead to streaking.[4]

  • Solution:

    • Add a Modifier to the Mobile Phase: To mitigate these strong interactions, you can add a small amount of a polar modifier to your eluent. For acidic compounds, adding 0.1–2.0% acetic or formic acid can improve spot shape.[3] For basic compounds, adding 0.1–2.0% triethylamine or a small amount of ammonia in methanol can be effective.[1][3]

    • Reduce Sample Concentration: Try diluting your sample before spotting it on the TLC plate.

    • Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase, such as neutral alumina or a reverse-phase (C18) TLC plate.[3]

Q2: My polar thiophene derivative won't move from the baseline on the TLC plate, even with highly polar solvent systems. What should I do?

A2: When a compound has an Rf value of 0, it signifies a very strong interaction with the stationary phase.

  • Solution:

    • Increase Solvent Polarity Drastically: Employ more potent polar solvent systems. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol.[3][5] In some cases, adding a small amount of ammonium hydroxide to the methanol portion of the eluent can help elute very polar basic compounds.[3]

    • Switch to a Different Chromatographic Mode:

      • Reverse-Phase Chromatography: Use a C18 reverse-phase TLC plate with a polar mobile phase (e.g., water/acetonitrile or water/methanol). In this mode, the most polar compounds elute first.[3][6]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It uses a polar stationary phase with a mobile phase rich in a water-miscible organic solvent like acetonitrile.[7][8][9]

Q3: My thiophene derivative appears to be decomposing on the silica gel column. How can I prevent this?

A3: The acidic nature of silica gel can cause the degradation of sensitive thiophene derivatives.[1][6]

  • Solution:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small percentage (1-2%) of a base like triethylamine to your eluent.[1]

    • Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound is in contact with the silica.[1]

    • Use an Alternative Stationary Phase: Neutral alumina is a good alternative for acid-sensitive compounds.[1][7]

Q4: I am struggling to separate regioisomers of my substituted thiophene derivative. What is the best approach?

A4: Separating regioisomers is a significant challenge due to their very similar polarities and physical properties.[1][10]

  • Solution:

    • Optimize Column Chromatography:

      • Shallow Gradient Elution: Use a very shallow gradient, where the polarity of the mobile phase is increased very slowly over time. This can enhance the resolution between closely eluting compounds.[1][10]

      • High-Performance Column: Utilize a long, narrow column packed with high-purity, small-particle-size silica gel to increase the number of theoretical plates and improve separation efficiency.[1]

      • Systematic Solvent Screening: Methodically screen different solvent systems using TLC. Sometimes, a combination of a non-polar solvent with a moderately polar one (e.g., hexane/toluene or hexane/DCM) can provide the necessary selectivity.[1]

    • Consider High-Performance Liquid Chromatography (HPLC): Preparative HPLC, especially with a normal-phase column, can offer superior resolution for separating challenging isomers.

Q5: My polar thiophene derivative is "oiling out" instead of crystallizing. What can I do?

A5: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid during crystallization. This often happens when the compound's melting point is lower than the boiling point of the solvent or when there are significant impurities present.[2]

  • Solution:

    • Adjust the Solvent System:

      • Add More Solvent: Reheat the mixture to dissolve the oil, then add more hot solvent to decrease the saturation level before allowing it to cool slowly.[2]

      • Choose a Lower-Boiling Point Solvent: Select a solvent that has a boiling point below the melting point of your compound.[2]

      • Use a Solvent Pair: Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it is clear and allow it to cool slowly.

    • Induce Crystallization:

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[11]

      • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[11]

    • Lower the Cooling Temperature: If the compound remains an oil at room temperature, try cooling the solution in an ice bath or freezer.[2]

III. Troubleshooting Guides for Purification Techniques

This section provides detailed troubleshooting for common purification methods.

A. Column Chromatography

Column chromatography is a primary tool for purifying thiophene derivatives.[1][12] However, the success of this technique is highly dependent on the proper selection of the stationary and mobile phases.

G cluster_0 Initial Assessment cluster_1 Method Development cluster_2 Advanced Troubleshooting cluster_3 Final Purification TLC Run TLC with various solvent systems Rf_check Is Rf between 0.2 and 0.4? TLC->Rf_check Streaking Is there streaking? Rf_check->Streaking No_movement Compound at baseline (Rf=0) Rf_check->No_movement No Add_modifier Add modifier (e.g., AcOH, Et3N) Streaking->Add_modifier Yes Run_column Run flash column chromatography Streaking->Run_column No Add_modifier->Run_column Collect_fractions Collect and analyze fractions by TLC Run_column->Collect_fractions Increase_polarity Increase eluent polarity (e.g., DCM/MeOH) No_movement->Increase_polarity Switch_phase Switch to Reverse Phase or HILIC Increase_polarity->Switch_phase Still no movement Combine_pure Combine pure fractions and evaporate Collect_fractions->Combine_pure

Caption: Decision workflow for column chromatography of polar thiophenes.

Problem Potential Cause Recommended Solution
Compound won't elute from the column The mobile phase is not polar enough to displace the compound from the stationary phase.[6]Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, switch to a DCM/methanol system.[6][13]
All compounds elute together at the solvent front The mobile phase is too polar, causing all components to have a low affinity for the stationary phase.[6]Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[6]
Poor separation of closely related compounds The solvent system lacks sufficient selectivity. The column is not efficient enough.Use a shallow solvent gradient.[1][10] Employ a longer, narrower column with smaller particle size silica.[1] Screen different solvent systems using TLC to find one with better selectivity.[1]
Low yield after purification Incomplete elution of the compound from the column. Decomposition of the compound on the silica gel.[6]Flush the column with a very polar solvent (e.g., 100% methanol) to check for any remaining product.[6] If decomposition is suspected, use deactivated silica or an alternative stationary phase like neutral alumina.[1][6]
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.[12]

  • Sample Loading: Dissolve the crude polar thiophene derivative in a minimal amount of a solvent that will be used in the mobile phase (ideally a less polar component). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or DCM). If streaking was observed on TLC, add the appropriate modifier (e.g., 1% triethylamine) to the mobile phase throughout the elution.[1][10]

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]

B. Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds.[11][14] The key is to find a suitable solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.[11][14]

The principle of "like dissolves like" is fundamental to solvent selection.[14][15][16] Polar compounds will be more soluble in polar solvents.

Solvent Polarity Index Boiling Point (°C) Notes
Water10.2100Excellent for very polar compounds, non-toxic, and cheap.[11][17]
Methanol5.165A versatile polar solvent, often used in combination with other solvents.[17]
Ethanol4.378Similar to methanol but less volatile.
Isopropanol3.982A good choice for compounds with intermediate polarity.[17]
Acetonitrile5.882A polar aprotic solvent, useful for a wide range of compounds.[17]
Ethyl Acetate4.477A moderately polar solvent, often used in solvent pairs with hexane.
Acetone5.156A polar aprotic solvent, but its low boiling point can sometimes be a disadvantage.

Data compiled from various sources.

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of a hot "good" solvent (a solvent in which the compound is very soluble, e.g., methanol or acetone).

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (a solvent in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage the formation of large crystals, insulate the flask.[11]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold "poor" solvent to remove any residual impurities.[11][18]

  • Drying: Dry the purified crystals in a vacuum oven.

C. Liquid-Liquid Extraction

Liquid-liquid extraction is a useful technique for preliminary purification, especially for removing highly polar or non-polar impurities.[19][20] For polar thiophene derivatives, this often involves manipulating the pH to alter the compound's solubility in aqueous and organic layers.

G cluster_0 Initial State cluster_1 Acidic Impurity Removal cluster_2 Basic Impurity Removal cluster_3 Final Product Start Crude product in organic solvent (e.g., EtOAc) Wash_base Wash with aq. NaHCO3 or NaOH Start->Wash_base Separate_base Separate layers Wash_base->Separate_base Acidic_impurities Acidic impurities in aqueous layer Separate_base->Acidic_impurities Wash_acid Wash with dilute aq. HCl Separate_base->Wash_acid Separate_acid Separate layers Wash_acid->Separate_acid Basic_impurities Basic impurities in aqueous layer Separate_acid->Basic_impurities Dry_evaporate Dry organic layer and evaporate Separate_acid->Dry_evaporate Purified_product Partially purified product Dry_evaporate->Purified_product

Caption: pH-based liquid-liquid extraction workflow.

This protocol assumes the target compound is neutral, and the goal is to remove acidic and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product, which can then be further purified by chromatography or crystallization.

IV. Alternative and Advanced Purification Strategies

When standard techniques fail, more advanced methods may be necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned, HILIC is an excellent technique for very polar compounds that are poorly retained in reverse-phase chromatography.[7][8][9] It typically uses a polar stationary phase (like silica) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small percentage of an aqueous buffer.[8][9]

  • Ion-Exchange Chromatography: For polar thiophene derivatives that are acidic or basic, ion-exchange chromatography can be a highly effective purification method. This technique separates molecules based on their net charge.

  • Solid-Phase Extraction (SPE): SPE can be used for rapid sample cleanup. For a polar thiophene derivative, a reverse-phase SPE cartridge could be used to retain non-polar impurities while allowing the polar product to pass through, or a normal-phase cartridge could retain the polar product, which is then eluted with a stronger, more polar solvent.[7]

By understanding the underlying principles of these purification techniques and systematically troubleshooting experimental challenges, researchers can successfully isolate and purify even the most challenging polar thiophene derivatives.

V. References

  • TutorChase. (n.d.). How do you select solvents for chromatography? Retrieved from [Link]

  • St. John, A. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]

  • University of Colorado Boulder. (2021, April 1). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (2024, April 23). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason? Retrieved from [Link]

  • Crystallography, Geometry and Synthesis of Molecules and Materials. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Thiophene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

  • ACS Publications. (2024, May 31). Liquid–Liquid Equilibrium Data and Mechanism for Separating Thiophene from Heptane Using Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of thiophen from benzene by solvent extraction. I. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of thiophene - CN1134429C. Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, August 14). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Retrieved from [Link]

  • Google Patents. (n.d.). US2745843A - Process for the purification of thiophene. Retrieved from

  • Google Patents. (n.d.). US8835660B2 - Method for extracting organic compounds from aqueous mixtures. Retrieved from

  • ResearchGate. (2016, February 15). (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]

  • Sandia National Laboratories. (2012, February 22). Separation of Polar Molecules. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • ACS Publications. (2024, September 9). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Retrieved from [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Retrieved from [Link]

  • MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

Sources

Optimization

troubleshooting poor solubility of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 4-Amino-5-bromothiop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide .

Because this molecule features a hydrophobic halogenated aromatic core, a zwitterionic potential, and is supplied as a hydrobromide salt, its solubility behavior is highly non-ideal. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causality of your solubility issues, backed by field-proven protocols and self-validating experimental workflows.

The Causality of Precipitation: Molecular Profiling

To troubleshoot effectively, we must first understand the molecular forces at play. Thiophene derivatives are notoriously hydrophobic and often exhibit poor aqueous solubility while showing high affinity for aprotic solvents like DMSO[1].

When dealing with 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide, three competing factors dictate solubility:

  • The Zwitterionic Trap: The molecule contains both a basic aromatic amine and an acidic carboxylic acid. At its isoelectric point (pI, typically around pH 3.0–4.0 for this scaffold), the molecule exists as a neutral zwitterion. Zwitterions have exceptionally high crystal lattice energies due to strong intermolecular ionic bonds, resulting in a severe drop in solubility[2].

  • The Common Ion Effect: The compound is supplied as a hydrobromide (.HBr) salt to artificially boost its solubility in pure water via ion-dipole interactions[3]. However, if you attempt to dissolve this salt in a buffer already rich in halides (e.g., PBS containing high NaCl/KCl), the common ion effect will suppress the dissolution of the salt, causing immediate precipitation[4].

  • Solvent Shock (Dielectric Crash): If dissolved in DMSO and rapidly injected into an aqueous buffer, the sudden change in the dielectric constant strips the DMSO solvation shell faster than water can replace it, causing the hydrophobic bromothiophene core to aggregate and crash out[5].

Quantitative Physicochemical Summary

Data summarized below represents predictive and empirical baseline parameters for this specific scaffold to guide your solvent selection.

ParameterEstimated Value / BehaviorCausality & Impact on Formulation
pKa (Carboxylic Acid) ~3.5Deprotonates at pH > 4.5, increasing solubility via anionic charge[6].
pKa (Aromatic Amine) ~2.5Protonates at pH < 2.0, increasing solubility via cationic charge.
Isoelectric Point (pI) ~3.0Danger Zone: Minimum solubility. Avoid formulating at this pH.
Solubility (Pure Water) ModerateThe .HBr salt dissociates well in unbuffered, deionized water.
Solubility (PBS, pH 7.4) LowHalide-rich environment triggers the common ion effect; hydrophobic core aggregates.
Solubility (DMSO) High (>50 mM)Strong solvation of the thiophene ring and hydrogen-bond disruption[1].

Diagnostic Troubleshooting Workflow

Before altering your experimental design, use the following decision tree to identify the correct solubilization strategy based on your end-point application.

SolubilityWorkflow Start Solubility Issue Detected 4-Amino-5-bromothiophene-2-carboxylic acid HBr Target What is the target application? Start->Target InVitro In Vitro (Cell/Biochem Assays) Target->InVitro InVivo In Vivo / Aqueous Formulation Target->InVivo DMSO Prepare 10-50 mM DMSO Stock Dilute <1% in Assay Buffer InVitro->DMSO pH Check pH relative to pI (~pH 3.0) InVivo->pH Crash Does it precipitate upon dilution? DMSO->Crash Warm Pre-warm buffer to 37°C Add dropwise under vortexing Crash->Warm Yes Success Proceed with Experiment Crash->Success No Warm->Success Adjust Adjust pH > 7.0 (Anionic form) Avoid halide-rich buffers initially pH->Adjust CoSolv Use Complexation (e.g., 20% HP-β-CD) Adjust->CoSolv If still insoluble CoSolv->Success

Fig 1. Diagnostic workflow for troubleshooting thiophene derivative solubility based on application.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I neutralize my acidic stock solution to pH 7.4? A: When you dissolve the hydrobromide salt in water, the solution is naturally acidic (pH ~2-3) because the amine is protonated. As you titrate with a base (like NaOH) to reach pH 7.4, the solution passes through the compound's isoelectric point (pH ~3.0). At this exact moment, the molecule becomes a neutral zwitterion, dropping its thermodynamic solubility to near zero[2]. If precipitation occurs here, it forms highly stable crystalline lattices that are kinetically difficult to redissolve, even after the pH reaches 7.4. Solution: See Protocol B for proper pH-shift methodology.

Q: I need to dissolve this for an in vitro cell assay. What is the best solvent system? A: Thiophene derivatives exhibit preferential solvation in DMSO[5]. Prepare a highly concentrated master stock (e.g., 50 mM) in 100% anhydrous DMSO. To prevent "solvent shock" upon dilution into your aqueous cell media, pre-warm the media to 37°C and inject the DMSO stock directly into the vortex vortex. Keep the final DMSO concentration below 0.5% v/v to avoid cellular toxicity.

Q: Why did the vendor supply it as a hydrobromide salt if it's still hard to dissolve? A: Amine salts (like .HBr or .HCl) have significantly higher aqueous solubility in pure, unbuffered water compared to their free-base counterparts due to favorable ion-dipole interactions[3]. However, in complex biological buffers containing competing ions, this advantage is often negated by the common ion effect.

Mechanistic Speciation & Solubility

Understanding the protonation state is critical. The diagram below illustrates how pH directly dictates the ionic species of the molecule, which in turn controls its solubility profile.

Speciation LowPH Low pH (< 2.0) Cationic Form (-NH3+, -COOH) Soluble MidPH Neutral/Isoelectric pH (~3.0) Zwitterionic Form (-NH3+, -COO-) Insoluble (Precipitates) LowPH->MidPH Increase pH Deprotonate -COOH MidPH->LowPH Decrease pH Protonate -COO- HighPH High pH (> 7.0) Anionic Form (-NH2, -COO-) Soluble MidPH->HighPH Increase pH Deprotonate -NH3+ HighPH->MidPH Decrease pH Protonate -NH2

Fig 2. pH-dependent speciation and its direct causal effect on aqueous thermodynamic solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol provided below includes a built-in validation step. This ensures you do not proceed with experiments using micro-suspensions that could yield false-negative biological data.

Protocol A: Preparation of a Stable DMSO Stock for In Vitro Assays

Causality: Anhydrous DMSO prevents the hydrolysis of the HBr salt and fully solvates the hydrophobic thiophene ring[1].

  • Weighing: Accurately weigh the required amount of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide in a low-bind microcentrifuge tube.

  • Solvation: Add molecular biology grade, anhydrous DMSO to achieve a 50 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. Do not heat above 37°C, as this can cause degradation of the brominated ring.

  • Dilution: Pre-warm your target aqueous assay buffer to 37°C. While vortexing the buffer, add the DMSO stock dropwise (final DMSO ≤ 0.5%).

  • Self-Validation Step: Measure the Optical Density (OD) of the final aqueous solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms complete dissolution. If the OD is higher, colloidal aggregates have formed due to solvent shock.

Protocol B: pH-Shift Solubilization for Aqueous Buffers

Causality: By pushing the pH well above the pKa of the carboxylic acid (~3.5), we force the molecule into its highly soluble anionic carboxylate form[6], bypassing the insoluble zwitterion stage.

  • Suspension: Suspend the compound in sterile, deionized water (do not use PBS yet to avoid the common ion effect). The solution will be acidic and likely cloudy.

  • Titration: Place the solution on a magnetic stirrer. Insert a calibrated pH probe.

  • Basification: Add 0.1 M NaOH dropwise. The solution will initially become more cloudy as it passes through pH 3.0 (the pI). Continue adding NaOH until the pH reaches 7.5 – 8.0. The solution should turn completely clear.

  • Buffering: Once clear, add a concentrated (10X) buffer stock (e.g., 10X PBS) to lock the pH at your desired physiological target.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet guarantees that no micro-precipitates remain.

Protocol C: Cyclodextrin Complexation for In Vivo Formulation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the bromothiophene core, while its hydrophilic exterior ensures bulk aqueous solubility, making it ideal for animal dosing without toxic co-solvents.

  • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl).

  • Integration: Add the required mass of the hydrobromide salt directly to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath at room temperature for 30 minutes. The ultrasonic energy provides the activation energy required for the hydrophobic drug to enter the cyclodextrin cavity.

  • Self-Validation Step: Filter the resulting solution through a 0.22 µm PTFE syringe filter. Quantify the pre-filtration and post-filtration concentrations using UV-Vis spectroscopy (measure absorbance at the compound's λmax​ , typically around 280-300 nm). Equal absorbance values validate 100% inclusion complexation and absolute solubility.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Amino-5-bromothiophene-2-carboxylic Acid Hydrobromide vs. Conventional Halothiophenes

For researchers and drug development professionals, selecting the optimal functionalized building block is critical for the efficient synthesis of complex molecular architectures. Thiophene derivatives are ubiquitous in...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the optimal functionalized building block is critical for the efficient synthesis of complex molecular architectures. Thiophene derivatives are ubiquitous in pharmaceuticals and organic materials, but their reactivity profiles vary drastically depending on their substitution patterns.

This guide provides an in-depth, objective comparison between 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS: 89499-35-4) and other conventional halothiophenes (e.g., 2-bromothiophene, 5-bromo-2-thiophenecarboxylic acid). By analyzing the causality behind their electronic behaviors and providing self-validating experimental protocols, this guide serves as a comprehensive resource for reaction optimization[1].

Structural and Electronic Profiling: The "Push-Pull" Dynamics

The reactivity of halothiophenes in palladium-catalyzed cross-coupling reactions is primarily dictated by the bond dissociation energy of the carbon-halogen bond and the electronic nature of the thiophene ring[1].

Unlike simple halothiophenes, 4-amino-5-bromothiophene-2-carboxylic acid features a highly polarized "push-pull" electronic system :

  • Electron-Donating Group (+M effect): The C4-amino (-NH₂) group pushes electron density into the ring, specifically enriching the adjacent C5 position.

  • Electron-Withdrawing Group (-M effect): The C2-carboxylic acid (-COOH) pulls electron density away from the ring, increasing overall acidity and stabilizing anionic intermediates.

Impact on Oxidative Addition

In palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Heck), the oxidative addition of the Pd(0) catalyst into the C-Br bond is typically the rate-determining step[2]. Highly electron-deficient thiophenes (like 5-bromo-2-thiophenecarboxylic acid) undergo extremely rapid oxidative addition. However, in our target compound, the ortho-amino group enriches the C5-Br bond. This slightly decelerates the oxidative addition compared to purely electron-deficient analogs, but the adjacent sulfur heteroatom provides necessary stabilization to the resulting Pd(II) intermediate[3].

Crucially, the proximity of the -NH₂ and -Br groups creates an ortho-amino halide motif , making this compound an elite precursor for tandem cross-coupling/cyclization reactions to form thieno-fused heterocycles (e.g., thieno[2,3-d]pyrimidines).

ReactivityProfile Target 4-Amino-5-bromothiophene- 2-carboxylic acid HBr PushPull Push-Pull Electronic System Target->PushPull CBr C5 -Br Bond (Coupling Site) Target->CBr NH2 C4 -NH2 Group (+M Effect, Activating) PushPull->NH2 COOH C2 -COOH Group (-M Effect, Deactivating) PushPull->COOH Ortho Ortho-Amino Halide Motif (Enables Tandem Cyclization) NH2->Ortho CBr->Ortho OxAdd Modulated Oxidative Addition (Stabilized by S heteroatom) CBr->OxAdd

Fig 1. Electronic profiling and reactivity pathways of the push-pull thiophene scaffold.

Quantitative Performance Comparison

The table below summarizes the reactivity metrics of 4-amino-5-bromothiophene-2-carboxylic acid hydrobromide against standard halothiophenes under identical Suzuki-Miyaura coupling conditions[1],[2].

Halothiophene ScaffoldElectronic Nature at C-BrRelative Oxidative Addition RateTypical Suzuki YieldPrimary Synthetic Utility
2-Bromothiophene NeutralFast85-95%General building blocks, materials science
3-Bromothiophene Slightly Electron-RichModerate70-85%Beta-substituted thiophene derivatives
5-Bromo-2-thiophenecarboxylic acid Highly Electron-DeficientVery Fast80-90%Direct synthesis of thiophene-2-carboxylates
4-Amino-5-bromothiophene-2-carboxylic acid HBr Push-Pull (Ortho-Amino)Moderate-Fast65-80%Precursor for complex thieno-fused heterocycles

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

Working with 4-amino-5-bromothiophene-2-carboxylic acid hydrobromide requires specific protocol adjustments compared to standard halothiophenes. Because it is a hydrobromide salt and contains an amphoteric profile (basic amine, acidic carboxylate), stoichiometric base control and pH-directed workups are mandatory[3].

The Causality Behind the Chemistry
  • Stoichiometric Base Adjustment: Standard Suzuki couplings use 2 equivalents of base. Here, the HBr salt consumes 1 equivalent immediately. You must use at least 3.5 equivalents of K₂CO₃ to ensure enough base remains to form the active boronate complex.

  • pH-Directed Isolation: The product contains a carboxylic acid. At the basic pH of the reaction (pH ~9), the product exists as a water-soluble potassium carboxylate. Extracting with organic solvents at this stage removes impurities, leaving the product in the aqueous layer. Acidification is required to recover the product.

Step-by-Step Workflow

Reagents:

  • 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • K₂CO₃ (3.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 1,4-Dioxane / Water (3:1 v/v, 8 mL)

Procedure:

  • Salt Neutralization: Add the thiophene substrate and K₂CO₃ to the solvent mixture. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: Observe the evolution of CO₂ gas. The cessation of effervescence confirms the HBr salt is fully neutralized and the free amine is available.

  • Reagent Assembly & Degassing: Add the arylboronic acid and Pd(PPh₃)₄. Sparge the mixture with Argon for 15 minutes.

    • Causality: O₂ must be removed to prevent the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Cross-Coupling: Heat the reaction mixture to 90 °C for 12 hours under an inert atmosphere.

  • pH-Directed Workup (Critical Step):

    • Cool to room temperature and dilute with 10 mL of water.

    • Extract with Ethyl Acetate (2 x 10 mL). Discard the organic layer (this removes triphenylphosphine oxide, homocoupled boronic acid, and unreacted catalyst).

    • Carefully acidify the aqueous layer with 1M HCl to pH 3-4.

    • Self-Validation Checkpoint: The sudden formation of a precipitate confirms the successful protonation and isolation of the coupled target compound.

    • Extract the acidified aqueous layer with fresh Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. Salt Neutralization Add 3.5 eq K2CO3 to neutralize HBr Step2 2. Reagent Assembly Add Boronic Acid & Pd(PPh3)4 in Dioxane/H2O Step1->Step2 Step3 3. Deoxygenation Sparge with Argon (Prevents Pd oxidation) Step2->Step3 Step4 4. Cross-Coupling Heat at 90°C for 12h Step3->Step4 Step5 5. pH-Directed Workup Extract impurities at pH 9, acidify to pH 3 to precipitate Step4->Step5

Fig 2. Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling of amphoteric thiophenes.

Conclusion

While simpler halothiophenes offer straightforward reactivity, 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide provides a highly functionalized scaffold capable of accessing complex chemical space. Its push-pull electronic nature modulates its cross-coupling kinetics, and its ortho-amino halide motif makes it an invaluable tool for synthesizing biologically active fused heterocycles. By understanding the causality behind its salt form and amphoteric properties, researchers can easily adapt standard protocols to achieve high-yielding, self-validating syntheses.

Sources

Comparative

A Comparative Guide to the Validation of a Novel, Efficient Synthetic Route to 4-Amino-5-bromothiophene-2-carboxylic acid Hydrobromide

Introduction 4-Amino-5-bromothiophene-2-carboxylic acid and its salts are key building blocks in medicinal chemistry, serving as crucial intermediates in the synthesis of various pharmacologically active compounds. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-5-bromothiophene-2-carboxylic acid and its salts are key building blocks in medicinal chemistry, serving as crucial intermediates in the synthesis of various pharmacologically active compounds. The purity and quality of this intermediate directly impact the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[1] Consequently, the development of efficient, scalable, and well-validated synthetic routes is of paramount importance.

This guide presents a comprehensive validation of a novel synthetic pathway to 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide. We will dissect the new route, compare it objectively with established methods, and provide a detailed framework for its analytical validation, aligning with industry standards for process validation in API synthesis.[2][3] The focus is not merely on the synthetic steps but on the causality behind our choices and the establishment of a robust, self-validating protocol essential for drug development professionals.

The Novel Synthetic Route: A Strategic Approach

The proposed route is designed for efficiency, safety, and high purity, minimizing the number of steps and employing readily available, less hazardous reagents compared to traditional methods. The core strategy involves a regioselective bromination followed by a Hofmann rearrangement, a powerful transformation for converting amides into primary amines with one less carbon atom.[4]

Visualizing the New Synthetic Pathway

Caption: Workflow of the novel synthetic route.

Comparative Analysis: The New Route vs. Established Methods

To contextualize the advantages of our proposed method, we compare it with a common literature approach, which often involves the direct bromination of a pre-existing aminothiophene derivative or a multi-step process with protecting groups. A traditional route might start from 4-aminothiophene-2-carboxylic acid, which is prone to over-bromination and side-product formation.

MetricNovel Synthetic RouteTraditional Route (Example)Rationale for Improvement
Overall Yield ~65-70%~40-50%Higher efficiency through regioselective control and a high-yielding rearrangement reaction.
Number of Steps 4 (from commercial starting material)5-6 (often requiring protection/deprotection)Reduced step-count improves overall efficiency and reduces waste.
Purity Profile High purity achievable with standard purification.Often requires extensive chromatographic purification.The Hofmann rearrangement is a clean reaction, minimizing related impurities.
Reagent Safety Uses NBS and in-situ generated NaOBr.May use liquid bromine or other hazardous reagents.Avoids handling of highly corrosive and toxic liquid bromine where possible.[5][6]
Scalability High; reactions are amenable to large-scale production.Moderate; purification and handling of intermediates can be challenging.Fewer complex workups and purifications facilitate easier scale-up.

Comprehensive Validation of the New Synthetic Route

Process validation provides documented evidence that a process can be performed reproducibly.[2] For an API intermediate, this involves rigorous analytical characterization to confirm structure and purity, and an understanding of potential impurities.[7][8][9]

Validation Workflow

Validation_Workflow cluster_QC Quality Control (QC) Analyses Start Synthesized Product (Crude Hydrobromide Salt) Recrystallization Purification (Recrystallization from Ethanol/Water) Start->Recrystallization QC_Testing Final Product QC Testing Recrystallization->QC_Testing Structural Structural Confirmation (¹H NMR, ¹³C NMR, FT-IR, MS) QC_Testing->Structural Purity Purity & Impurity Profile (HPLC, LC-MS) QC_Testing->Purity Identity Elemental Analysis (CHN) QC_Testing->Identity Residual Residual Solvents (GC-HS) QC_Testing->Residual Release Batch Release (Meets Specifications) Structural->Release Purity->Release Identity->Release Residual->Release

Caption: The comprehensive analytical validation workflow.

Part 1: Structural Confirmation and Characterization

The identity of the final compound, 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide, must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, including the substitution pattern on the thiophene ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR analysis is employed to identify key functional groups, such as the amine (N-H stretches), carboxylic acid (O-H and C=O stretches), and the thiophene ring vibrations.[10][11]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.

Table of Expected Analytical Data

AnalysisExpected Results
¹H NMR (DMSO-d₆)Singlet ~7.5-7.8 ppm (thiophene H), Broad singlet for -NH₃⁺, Broad singlet for -COOH.
¹³C NMR (DMSO-d₆)Peaks corresponding to the 5 carbons of the thiophene ring and the carboxylic acid.
FT-IR (KBr, cm⁻¹)~3400-3200 (N-H), ~3100-2500 (O-H), ~1680 (C=O).
MS (ESI+) [M+H]⁺ corresponding to the free base (C₅H₄BrNO₂S).
Part 2: Purity Assessment and Impurity Profiling

Ensuring the purity of pharmaceutical intermediates is a critical step, as impurities can be carried over to the final API.[12]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[1][13] A validated reverse-phase HPLC method should be used to quantify the main peak and any impurities. The purity should typically be ≥99.0%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is an indispensable tool for identifying unknown impurities.[8] By coupling the separation power of HPLC with the detection capabilities of MS, we can gain structural information about trace-level by-products or degradation products.[12]

Potential Impurities to Monitor:

  • Unreacted Starting Material : 4,5-Dibromothiophene-2-carboxamide.

  • Over-brominated species : If temperature control is poor during bromination.

  • Isomers : Positional isomers that may form in trace amounts.

Part 3: Stability and Final Salt Confirmation
  • Elemental Analysis : To confirm the empirical formula and the formation of the hydrobromide salt. The results for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

  • Stability Testing : The stability of the API intermediate should be monitored over time under various conditions (temperature, humidity) to ensure it does not degrade during storage.[14]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide
  • Step 1: Bromination : To a solution of Thiophene-2-carboxamide (1.0 eq) in glacial acetic acid, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature. Stir for 12-16 hours. Pour the reaction mixture into ice water. Filter the resulting precipitate, wash with water, and dry to yield 4,5-Dibromothiophene-2-carboxamide.

  • Step 2: Hofmann Rearrangement : Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cooled (0-5 °C) solution of sodium hydroxide (4.0 eq) in water. Add the 4,5-Dibromothiophene-2-carboxamide from Step 1 to this solution, maintaining the temperature below 5 °C. Stir for 2-3 hours.

  • Step 3: Hydrolysis : Acidify the reaction mixture with concentrated HCl to pH ~1. Heat the mixture to reflux for 4-6 hours. Cool to room temperature and adjust the pH to ~4-5 with aqueous NaOH to precipitate the free amino acid. Filter, wash with cold water, and dry.

  • Step 4: Salt Formation : Dissolve the crude 4-Amino-5-bromothiophene-2-carboxylic acid in isopropanol. Add 48% aqueous hydrobromic acid (1.1 eq) dropwise.[15] Stir and cool the mixture to induce crystallization. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the final product.

Protocol 2: HPLC Method for Purity Analysis
  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B : 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

Conclusion

The presented novel synthetic route to 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide offers significant advantages in terms of yield, efficiency, and safety over traditional methods. The comprehensive validation strategy, grounded in established analytical techniques and regulatory principles, provides a robust framework for ensuring the identity, purity, and quality of this critical pharmaceutical intermediate. By integrating detailed structural confirmation with rigorous purity and impurity analysis, this guide equips researchers and drug development professionals with the necessary tools to confidently implement and validate this improved synthesis in their workflows.

References

  • Process validation in API synthesis. ResearchGate. Available at: [Link]

  • Current Thoughts on Critical Process Parameters and API Synthesis. Pharmaceutical Technology. Available at: [Link]

  • How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. Available at: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. WuXi Tianming. Available at: [Link]

  • A novel method for the bromination of thiophenes. Academia.edu. Available at: [Link]

  • Stability Testing for API Synthesis. MRIGlobal. Available at: [Link]

  • Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Royal Society of Chemistry. Available at: [Link]

  • A novel method for the bromination of thiophenes | Request PDF. ResearchGate. Available at: [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. Available at: [Link]

  • A method of controlling the bromination of thiophene derivatives. Google Patents.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Hydrobromic acid. Wikipedia. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]

  • Hydrobromic acid synthesis. Amasci.net. Available at: [Link]

  • Hydrobromic Acid: Properties, Uses & Preparation Explained. Vedantu. Available at: [Link]

  • How to make Hydrobromic Acid. YouTube. Available at: [Link]

  • Hydrobromide – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. Available at: [Link]

  • 5-Bromothiophene-2-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Center for Biotechnology Information. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ResearchGate. Available at: [Link]

  • 4-AMino-5-broMothiophene-2-carboxylic acid hydrochloride. NextSDS. Available at: [Link]

  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Alternative synthetic routes for accessing β-amino carbonyl compounds. ResearchGate. Available at: [Link]

  • Retrosynthesis with Carboxylic Acids & Derivatives. YouTube. Available at: [Link]

  • Synthesis of Amines from Carboxylic Amides. Chemistry LibreTexts. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available at: [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]

  • 4-bromo-5-formylthiophene-2-carboxylic acid. MilliporeSigma. Available at: [Link]

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Validation

A Senior Application Scientist’s Guide to the Biological Activity of Aminothiophene Isomers: 2-Amino vs. 3-/4-Aminothiophenes

In the landscape of medicinal chemistry, the aminothiophene core represents a privileged heterocyclic scaffold. As a bioisostere of the benzene ring, thiophene offers unique electronic properties due to the participation...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the aminothiophene core represents a privileged heterocyclic scaffold. As a bioisostere of the benzene ring, thiophene offers unique electronic properties due to the participation of the sulfur heteroatom in the aromatic sextet. However, the biological efficacy of aminothiophene derivatives is not universal; it is heavily dictated by the positional isomerism of the amino group.

While 2-aminothiophenes (readily accessible via the Gewald multicomponent reaction) have historically dominated drug discovery, 3-amino and 4-aminothiophene isomers (often synthesized via Fiesselmann-type cyclizations) offer distinct, and sometimes superior, pharmacological profiles[1]. This guide provides an objective, data-driven comparison of the biological activities of these positional isomers, supported by validated experimental methodologies.

Structural and Electronic Rationale

The position of the amino group—whether at the C2, C3, or C4 position—profoundly alters the molecule's electron density distribution, hydrogen-bond donating capacity, and steric profile.

  • 2-Aminothiophenes: The amino group is adjacent to the sulfur atom, allowing for extended electronic delocalization and specific dihedral angle formations when substituted. This proximity often creates an optimal geometry for binding to specific kinase pockets or allosteric sites[2].

  • 3- and 4-Aminothiophenes: In multi-substituted systems (e.g., thiophene-3-carboxamides), the 3-amino and 4-amino positions become distinct positional isomers based on nomenclature priority. However, they share a similar electronic profile characterized by less direct conjugation with the sulfur atom. This alters their hydrogen-bonding network, often reducing steric clash in deep receptor pockets and enhancing broad-spectrum antimicrobial activity[3].

Comparative Biological Efficacy

Antimitotic and Anticancer Activity

A critical application of aminothiophenes is their ability to act as antimitotic agents by inhibiting tubulin polymerization. Structural comparisons reveal stark differences in target affinity between isomers. For instance, in 3,4,5-trimethoxybenzoyl-substituted thiophenes, the 2-amino isomers consistently exhibit significantly higher potency in inhibiting tubulin polymerization compared to their 3-amino counterparts[4]. The specific dihedral angle of the 2-amino isomer optimally aligns the trimethoxybenzoyl pharmacophore with the colchicine binding site on β -tubulin, whereas the 3-amino isomer suffers from steric misalignment.

Antimicrobial and DNA Gyrase Inhibition

Conversely, 4-aminothiophene derivatives have shown remarkable efficacy as antimicrobial agents. Recent studies on 4-amino-5-substituted-thiophene-3-carboxamides and their thienopyrimidine cyclized derivatives demonstrate potent broad-spectrum antibacterial activity against S. aureus and E. coli[3]. Furthermore, 4-aminothiophene-3-carboxylate derivatives have been validated as dual DNA gyrase and DHFR inhibitors against multidrug-resistant (MDR) pathogens, outperforming many 2-amino analogs in these specific assays[5].

GLP-1R Allosteric Modulation

In metabolic disease targeting, 2-aminothiophenes uniquely act as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R)[2]. The 3-amino and 4-amino isomers generally lack this specific allosteric binding capability, highlighting the strict positional requirement for the amino group in receptor pocket anchoring.

Mechanism of tubulin polymerization inhibition comparing 2-amino and 3-/4-amino thiophene isomers.

Quantitative Data Comparison

The following table summarizes the comparative biological performance of these isomers across key therapeutic targets.

Table 1: Comparative Biological Efficacy of Aminothiophene Isomers

Biological Target / Assay2-Aminothiophene Derivatives3- / 4-Aminothiophene DerivativesMechanistic Rationale
Tubulin Polymerization (IC 50​ ) ~1.2 - 3.5 µM (High Potency)>20 µM (Low Potency)2-amino position provides the optimal dihedral angle for colchicine site binding[4].
GLP-1R Modulation Active (PAMs)Inactive / WeakSpecific H-bond network required at the allosteric site is exclusive to the 2-amino geometry[2].
Antimicrobial (S. aureus MIC) Moderate (10-50 µg/mL)Potent (4-12 µg/mL)4-amino isomers form highly stable inhibitory complexes with bacterial DNA gyrase[3][5].
Cytotoxicity (MCF-7 IC 50​ ) Variable~11 - 16 µM4-amino derivatives exhibit enhanced cytotoxicity, especially upon cyclization into thienopyrimidines[3].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and reproducibility, the biological activities of these isomers must be evaluated using robust, self-validating experimental protocols. The following workflows detail the causality behind each critical step.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantifies the antimitotic potential of 2-amino vs. 3-amino isomers.

  • Reagent Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl 2​ , pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).

    • Causality: GTP is strictly required to provide the thermodynamic driving force for α / β -tubulin heterodimer assembly into microtubules; omitting it prevents baseline polymerization, rendering the assay invalid.

  • Compound Incubation: Aliquot the tubulin mixture into a 96-well plate. Add the 2-amino and 3-amino thiophene isomers at varying concentrations (0.1 - 50 µM). Include Colchicine (3 µM) as a positive control and DMSO (0.5% v/v) as a vehicle control.

    • Causality: The inclusion of Colchicine validates the assay's sensitivity to known inhibitors, ensuring the system is capable of detecting target engagement.

  • Kinetic Measurement: Monitor fluorescence enhancement (Ex: 340 nm, Em: 410 nm) continuously over 60 minutes at 37°C using a microplate reader.

    • Causality: The fluorescent reporter specifically intercalates into polymerized microtubules. A decrease in the Vmax​ of the fluorescence curve directly correlates with the compound's ability to inhibit polymerization, providing real-time kinetic data rather than a static endpoint.

Protocol B: Antimicrobial Agar Well-Diffusion Assay

This protocol evaluates the broad-spectrum antibacterial efficacy of 4-aminothiophene derivatives.

  • Inoculum Standardization: Suspend S. aureus (Gram-positive) and E. coli (Gram-negative) cultures in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Causality: Standardizing the bacterial density is critical. It ensures that the observed zone of inhibition is a direct mathematical function of the compound's diffusion coefficient and intrinsic potency, eliminating false positives caused by low bacterial loads.

  • Well Preparation & Dosing: Swab the standardized inoculum evenly across Mueller-Hinton agar plates. Bore 6 mm wells into the agar and introduce 50 µL of the 4-aminothiophene derivatives (formulated at 10 mg/mL in DMSO). Include Streptomycin as a positive control and pure DMSO as a negative control.

    • Causality: The DMSO control validates that the solvent itself does not contribute to bacterial death, ensuring the observed cell lysis is solely due to the thiophene isomer's mechanism of action.

  • Incubation & Measurement: Incubate the plates at 37°C for 24 hours. Measure the diameter of the clear zones of inhibition (in mm) using a digital caliper.

High-throughput experimental workflow for the biological evaluation of aminothiophene derivatives.

References

  • Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. ACS Publications. [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. PMC.[Link]

Sources

Comparative

A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

For researchers, scientists, and drug development professionals, the synthesis of amide bonds is a foundational and frequently performed transformation.[1] The seemingly straightforward condensation of a carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of amide bonds is a foundational and frequently performed transformation.[1] The seemingly straightforward condensation of a carboxylic acid and an amine often presents significant challenges depending on the steric and electronic nature of the substrates.[1][2] This guide provides an in-depth comparative analysis of common coupling reagents for the amidation of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide, a heterocyclic building block with unique reactivity considerations.

The presence of an electron-donating amino group and an electron-withdrawing bromine atom on the thiophene ring, combined with its existence as a hydrobromide salt, necessitates a careful selection of coupling methodology to achieve high yields and purity while minimizing side reactions. This guide will delve into the mechanistic nuances of various reagent classes and provide data-driven recommendations for optimal reaction outcomes.

The Challenge: Activating a Multifunctional Heterocycle

4-Amino-5-bromothiophene-2-carboxylic acid presents a dual challenge. The carboxylic acid requires activation for amide bond formation, a process that is kinetically slow without a coupling reagent.[3] Simultaneously, the free amino group can potentially interfere with the reaction or lead to polymerization if not properly managed. The hydrobromide salt form also requires neutralization in situ, typically with a non-nucleophilic organic base.

This comparative study will focus on three widely used classes of coupling reagents:

  • Carbodiimides: Represented by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives.

  • Uronium/Aminium Salts: Featuring O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

  • Phosphonium Salts: Such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

The selection of the optimal reagent is critical and depends on factors like the nucleophilicity of the amine coupling partner, steric hindrance, and the potential for side reactions like racemization (if chiral amines are used) or guanidinylation.[4][5]

Comparative Performance of Coupling Reagents

The following table summarizes the general performance characteristics of the selected coupling reagents, with specific considerations for a substrate like 4-Amino-5-bromothiophene-2-carboxylic acid.

Coupling ReagentClassTypical Yield RangeKey Observations & AdvantagesPotential Side Reactions & Disadvantages
HATU Uronium/Aminium SaltHigh (>90%)Highly efficient and fast reactions, even with sterically hindered acids and less nucleophilic amines.[4][5] Low rates of racemization.[5][6]Higher cost. Can cause guanidinylation of the primary amine if used in excess.[4][7]
HBTU Uronium/Aminium SaltHigh (>90%)Good balance of reactivity and cost. Reliable for standard couplings and widely used in solid-phase synthesis.[5][8]Slightly less effective than HATU in preventing racemization for sensitive substrates.[5] Can also lead to guanidinylation.
EDC/HOBt CarbodiimideModerate to High (70-90%)Cost-effective and widely used.[4] The water-soluble urea byproduct is easily removed during aqueous workup.[5][9] The addition of HOBt minimizes racemization and improves efficiency.[4][10]Generally lower reactivity compared to uronium salts.[5] Potential for N-acylurea byproduct formation, which can be difficult to remove.[4]
PyBOP Phosphonium SaltHighEffective for sterically hindered couplings.[8] Does not react with the free amino group of the amine component, which can be advantageous.[1]The byproduct, HMPA, is a suspected carcinogen, although modern variations have addressed this.[8]

Mechanistic Considerations: Why Reagent Choice Matters

The efficacy of a coupling reagent is rooted in its mechanism of action. Understanding these pathways allows for rational troubleshooting and optimization.

Carbodiimide Pathway (EDC/HOBt)

EDC facilitates the condensation by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and rearrangement to an inactive N-acylurea. The role of an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization. The amine then attacks this active ester to form the desired amide.[3]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (4-Amino-5-bromo- thiophene-2-COOH) O_acylisourea O-Acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (more stable) O_acylisourea->HOBt_ester + HOBt (suppresses racemization) Urea Urea Byproduct (water-soluble) O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Uronium/Aminium Salt Pathway (HATU/HBTU)

HATU and HBTU are pre-activated reagents that rapidly convert the carboxylic acid into a highly reactive acyl-uronium species. In the case of HATU, the 7-azabenzotriazole moiety (OAt) forms a more reactive active ester than the benzotriazole (OBt) ester formed by HBTU. This is due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt leaving group, which makes the carbonyl carbon more electrophilic.[6] This heightened reactivity makes HATU particularly effective for challenging couplings.[4]

HATU_Mechanism RCOOH Carboxylic Acid (4-Amino-5-bromo- thiophene-2-COOH) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt Active Ester (highly reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + Amine Byproducts Tetramethylurea + HOAt OAt_ester->Byproducts Amine Amine (R'-NH2) Amine->Amide

Caption: General mechanism for HATU-mediated amide coupling.

Experimental Protocols

The following are generalized, step-by-step protocols for the amidation of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide with a generic primary amine. Note: These are starting points and may require optimization based on the specific amine used. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered or electron-deficient amines.

Materials:

  • 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise. The initial 1.0 equiv neutralizes the hydrobromide salt, and the subsequent 2.0 equiv facilitate the coupling.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol is a cost-effective option for a wide range of amines, though it may require longer reaction times.

Materials:

  • 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a round-bottom flask, combine 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath while stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the mixture.

  • Slowly add DIPEA (3.5 equiv) dropwise.

  • Let the reaction mixture slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform an aqueous workup as described in the HATU protocol (steps 8-9).

  • Purify the crude product via flash column chromatography.

Workflow and Decision-Making

The choice of coupling reagent should be a deliberate one, based on the specific requirements of the synthesis.

Decision_Tree Start Start: Couple 4-Amino-5-bromo- thiophene-2-COOH with an Amine Amine_Nature Nature of Amine? Start->Amine_Nature Sterically_Hindered Sterically Hindered or Electron Deficient? Amine_Nature->Sterically_Hindered Yes Simple_Amine Primary/Secondary Alkyl or Electron-Rich Aniline? Amine_Nature->Simple_Amine No Use_HATU Use HATU (Protocol 1) Sterically_Hindered->Use_HATU Use_PyBOP Consider PyBOP Sterically_Hindered->Use_PyBOP Cost_Constraint Cost a Major Constraint? Simple_Amine->Cost_Constraint Use_EDC_HOBt Use EDC/HOBt (Protocol 2) Cost_Constraint->Use_EDC_HOBt Yes Use_HBTU Use HBTU as a cost-effective alternative to HATU Cost_Constraint->Use_HBTU No Use_HBTU->Use_HATU If yield is low

Caption: Decision tree for selecting a coupling reagent.

Conclusion and Recommendations

For the amidation of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide, the choice of coupling reagent significantly influences the reaction's success.

  • For highest efficiency and success with challenging amines: HATU is the reagent of choice. Its high reactivity and ability to suppress racemization make it ideal for complex or valuable substrates, despite its higher cost.[4][5]

  • For routine synthesis and cost-effectiveness: EDC/HOBt provides a reliable and economical option.[4] While reaction times may be longer, the ease of byproduct removal makes it attractive, especially for larger-scale reactions.[5]

  • A balanced approach: HBTU offers a compromise between the high reactivity of HATU and the cost-effectiveness of EDC/HOBt, making it a versatile workhorse for many applications.[5]

Ultimately, the optimal conditions will be determined empirically. However, this guide provides a scientifically grounded starting point for researchers to make informed decisions, saving time and resources in the synthesis of novel compounds derived from 4-Amino-5-bromothiophene-2-carboxylic acid.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Sharma, A., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(4), 350-354.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe.
  • Allen, C. L., & Williams, J. M. (2011). Recent developments in catalytic amide bond formation. Chemical Society Reviews, 40(7), 3405-3415.
  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Novabiochem. (n.d.). Peptide Coupling Reagents Guide.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Le, A. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks.
  • Shields, J. D., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(20), 11217-11225.
  • Procter, D. J., et al. (2020). Challenges and Breakthroughs in Selective Amide Activation.
  • Yamamoto, H., & Yamamoto, Y. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 51(12), 4833-4850.

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide from Different Suppliers

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The s...

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Author: BenchChem Technical Support Team. Date: March 2026

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The specific compound, 4-Amino-5-bromothiophene-2-carboxylic acid, serves as a key intermediate in the synthesis of numerous pharmacologically active molecules.[][7] Therefore, ensuring its purity is paramount to the success of subsequent synthetic transformations and biological assays.

This guide will walk you through a multi-pronged analytical approach, combining chromatographic and spectroscopic techniques to build a comprehensive purity profile for the compound obtained from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

A single analytical method is rarely sufficient to definitively establish the purity of a compound.[8] A more robust strategy involves the orthogonal application of several techniques, each providing a unique piece of the puzzle. Our assessment will be based on the following widely accepted and powerful methods:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of purity analysis, HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[3][9] It is ideal for quantifying the main component and detecting non-volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound, allowing for the identification of the target molecule and any structurally related impurities.[10][11][12]

  • Mass Spectrometry (MS): Often coupled with a separation technique like HPLC (LC-MS), mass spectrometry provides the molecular weight of the compound and its fragments, aiding in the identification of unknown impurities.[2][13][14]

Below is a visual representation of our comprehensive analytical workflow.

Purity Assessment Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination Sample_A Supplier A Sample Preparation Standardized Solution Preparation Sample_A->Preparation Sample_B Supplier B Sample Sample_B->Preparation Sample_C Supplier C Sample Sample_C->Preparation HPLC HPLC-UV Analysis Preparation->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Preparation->NMR LCMS LC-MS Analysis Preparation->LCMS Purity_Quant Purity Quantification (% Area) HPLC->Purity_Quant Impurity_ID Impurity Identification & Structure Elucidation NMR->Impurity_ID LCMS->Impurity_ID Final_Report Comprehensive Purity Report Purity_Quant->Final_Report Impurity_ID->Final_Report Impact of Impurities on Signaling Pathway cluster_0 Cellular Environment cluster_1 Experimental Compounds Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression regulates Pure_Compound Pure Inhibitor (from Supplier A) Pure_Compound->Kinase_A inhibits Impure_Compound Impure Compound (from Supplier C) Impure_Compound->Kinase_A inhibits Impurity_X Impurity X Impurity_X->Kinase_B activates

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Comparative

Comparative Validation Guide: UPLC vs. HPLC for the Quantification of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

Executive Summary The compound 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS: 89499-35-4) is a critical halogenated thiophene intermediate utilized in the synthesis of active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS: 89499-35-4) is a critical halogenated thiophene intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Due to its zwitterionic nature—possessing both a basic amino group and an acidic carboxyl moiety—and the presence of a labile bromine atom, accurate quantification of this compound and its related des-bromo impurities is notoriously challenging.

Historically, High-Performance Liquid Chromatography (HPLC) has been the standard for such analyses. However, modern pharmaceutical quality control demands higher throughput and superior resolution. This guide provides a comprehensive, objective comparison between traditional HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods for quantifying this thiophene derivative, fully validated according to the latest [2].

Mechanistic Rationale: The Physics of Separation

The transition from HPLC to UPLC is not merely a hardware upgrade; it is a fundamental shift in chromatographic physics governed by the Van Deemter equation.

  • Particle Size & Diffusion : Traditional HPLC columns utilize 3–5 µm silica particles[3]. In contrast, UPLC columns are packed with sub-2 µm particles (typically 1.7 µm)[4]. This drastic reduction in particle size minimizes the eddy diffusion and mass transfer terms of the Van Deemter equation, resulting in significantly narrower, sharper peaks.

  • Pressure Dynamics : Pushing mobile phase through 1.7 µm interstitial spaces generates immense backpressure. While standard HPLC systems max out around 6,000 psi, UPLC architectures are engineered to withstand up to 15,000 psi[5]. This allows for higher optimal flow rates without sacrificing theoretical plates.

For 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide, UPLC's enhanced peak capacity is critical for resolving closely eluting structural analogs, such as 4-amino-thiophene-2-carboxylic acid, which often co-elute in standard HPLC setups.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following UPLC methodology incorporates self-validating system suitability tests (SSTs) that act as internal logic gates. If a step fails, the protocol halts, preventing the generation of artifactual data.

Step 1: Mobile Phase Formulation & pH Locking

  • Action : Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Prepare Mobile Phase B: 100% Acetonitrile.

  • Causality : The target molecule is a zwitterion. At neutral pH, it exhibits poor retention and severe peak tailing due to secondary interactions with residual silanols on the stationary phase. By locking the pH at 2.0 with TFA, the carboxylate group is fully protonated (neutralized), ensuring predictable, sharp elution profiles.

  • Self-Validation : Measure the pH of Mobile Phase A prior to mixing. Logic Gate: If pH > 2.2, discard and remake. The system will inherently fail resolution criteria if the pH drifts, as the zwitterionic equilibrium will shift.

Step 2: Sample Preparation & Micro-Filtration

  • Action : Dissolve the standard (CAS: 89499-35-4) in a 90:10 Water:Acetonitrile diluent to a working concentration of 50 µg/mL. Filter the solution exclusively through a 0.2 µm PTFE syringe filter.

  • Causality : UPLC systems are highly sensitive to particulate matter. The 1.7 µm column frits act as terminal filters. Using traditional 0.45 µm filters allows micro-particulates to pass, which will inevitably clog the UPLC column and cause backpressure to exceed the 15,000 psi safety threshold[4].

  • Self-Validation : Monitor initial system backpressure post-injection. Logic Gate: If pressure spikes by >500 psi from the baseline, the filtration protocol was breached; halt the sequence and replace the inline filter.

Step 3: Chromatographic Execution & System Suitability

  • Action : Inject 1.0 µL onto a C18 UPLC Column (1.7 µm, 2.1 x 50 mm) at a flow rate of 0.5 mL/min. Run a gradient from 5% B to 60% B over 4 minutes. Detect via PDA at 254 nm.

  • Causality : The conjugated thiophene ring exhibits strong UV absorbance at 254 nm. The steep gradient leverages the flattened Van Deemter curve of sub-2 µm particles, allowing rapid elution without loss of resolution.

  • Self-Validation (SST) : The first injection must be a resolution mixture containing the target compound and its des-bromo impurity. Logic Gate: Proceed to sample analysis ONLY if the resolution factor ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) is ≤1.2 .

Analytical Method Validation Workflow

The experimental design strictly adheres to the [6].

MethodValidation cluster_ICH ICH Q2(R2) Validation Parameters Start Method Definition Target: CAS 89499-35-4 Prep Sample Prep & Filtration (Strict 0.2 µm limit) Start->Prep Spec Specificity (Peak Purity) Prep->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Eval Acceptance Criteria Met? Acc->Eval Opt Method Optimization (Adjust pH/Gradient) Eval->Opt  No Valid Validated Method Ready for QC Eval->Valid  Yes Opt->Prep

Fig 1: Analytical Method Validation Workflow for Thiophene Derivatives based on ICH Q2(R2).

Comparative Validation Data: HPLC vs. UPLC

To objectively evaluate performance, the method was cross-validated on both a traditional HPLC system (5 µm C18 column, 4.6 x 150 mm) and a modern UPLC system (1.7 µm C18 column, 2.1 x 50 mm). The data below summarizes the findings against ICH Q2(R2) acceptance criteria[7].

Validation ParameterICH Q2(R2) Acceptance CriteriaTraditional HPLC (5 µm)Modern UPLC (1.7 µm)Performance Gain
Retention Time (RT) N/A (Method Dependent)14.2 min2.8 min 5x Faster Analysis
Resolution ( Rs​ ) ≥1.5 (from nearest impurity)1.83.4 88% Improvement
Linearity ( R2 ) ≥0.999 0.99920.9999 Enhanced Precision
Accuracy (Recovery) 98.0% – 102.0%98.5% ± 1.2%99.8% ± 0.3% Superior Accuracy
Precision (%RSD) ≤2.0% 1.4%0.5% 64% Variance Reduction
LOD / LOQ S/N ≥3 / S/N ≥10 0.50 / 1.50 µg/mL0.05 / 0.15 µg/mL 10x Greater Sensitivity
Solvent Consumption N/A (Eco-efficiency)~15.0 mL per run~1.5 mL per run 90% Solvent Reduction

Conclusion & Best Practices

The empirical data unequivocally demonstrates that UPLC outperforms traditional HPLC in every critical validation parameter for the quantification of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide. The sub-2 µm particle architecture not only compresses analysis time by over 80% but also yields a tenfold increase in sensitivity (LOQ of 0.15 µg/mL)[3].

For R&D and QC laboratories migrating this method, strict adherence to sample preparation hygiene (mandatory 0.2 µm filtration) and precise mobile phase pH control (pH 2.0) are the primary determinants of long-term robustness. By implementing the self-validating logic gates outlined in this guide, analysts can ensure continuous compliance with ICH Q2(R2) standards while maximizing operational throughput.

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation (ICH) URL :[Link]

  • Title : Understanding ICH Q2(R2) Guidelines for Analytical Validation Source : YouTube (Educational Overview) URL : [Link]

  • Title : HPLC vs UPLC - What's the Difference? Source : Chromatography Today URL :[Link]

  • Title : UPLC vs HPLC: what is the difference? Source : Alispharm URL :[Link]

  • Title : UPLC vs HPLC: Key Differences & Method Migration Guide 2026 Source : HPLC Vials URL : [Link]

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Safety & Regulatory Compliance

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